molecular formula C7H10N2O2 B1335163 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid CAS No. 883539-33-1

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B1335163
CAS No.: 883539-33-1
M. Wt: 154.17 g/mol
InChI Key: QIBUBNNYBJRUAV-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUBNNYBJRUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390222
Record name (2-Ethyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883539-33-1
Record name (2-Ethyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

This compound is an imidazole derivative with the following identifiers:

  • CAS Number: 883539-33-1[1]

  • Molecular Formula: C₇H₁₀N₂O₂[2]

  • Molecular Weight: 154.17 g/mol [2]

The hydrochloride salt of this compound is also available, with the molecular formula C₇H₁₀N₂O₂•HCl and a molecular weight of 190.63 g/mol .[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that where experimental data is not available, predicted values from computational models are provided.

PropertyValueData TypeSource
Boiling Point 365.5 ± 25.0 °C at 760 mmHgPredicted[4]
Density 1.2 ± 0.1 g/cm³Predicted[4]

No experimental data for melting point, pKa, aqueous solubility, or logP for this compound has been identified in publicly available literature. The following sections provide standardized protocols for determining these essential parameters.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [5][6][7]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with a high-boiling point oil or an automated digital apparatus).[7][8]

  • Heating: The apparatus is heated gradually. A rapid heating rate can be used initially, but the rate should be slowed to approximately 1-2°C per minute when the temperature is within 20°C of the expected melting point.[9]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow (0.5-1.0°C).[9]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, it represents the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [10][11]

  • Solution Preparation: A precise weight of the compound is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[11] To ensure solubility, a co-solvent may be used, though this can affect the pKa value. The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[11]

  • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[11] The system should be purged with nitrogen to remove dissolved carbon dioxide.[11]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).[10] This can be determined from the graph or its derivative plots. Multiple titrations should be performed to ensure reproducibility.[11]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it affects absorption and distribution.

Methodology: Shake-Flask Method [12][13]

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

  • Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [14][15]

  • Solvent Preparation: n-octanol and water (or a pH 7.4 buffer for LogD determination) are pre-saturated with each other by shaking them together for 24 hours and then allowing the phases to separate.[14]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated solvents. This solution is then mixed with a known volume of the other pre-saturated solvent in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases, and then left to allow the layers to fully separate.

  • Analysis: The concentration of the compound in each phase (the n-octanol and the aqueous layer) is measured using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate logical workflows for the experimental determination of physicochemical properties.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording A Finely powder the organic compound B Pack into capillary tube (1-2 mm) A->B D Attach tube to thermometer B->D C Seal one end of the tube C->A E Place in melting point apparatus D->E F Heat slowly (1-2°C/min near MP) E->F G Observe sample F->G H Record T1: First liquid drop G->H I Record T2: Completely liquid H->I J Report Melting Point Range (T1-T2) I->J

Caption: Workflow for Melting Point Determination by the Capillary Method.

pKa_Determination A Prepare aqueous solution of acid (known concentration) C Titrate with standardized strong base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH after each increment of base C->D E Plot pH vs. Volume of Titrant D->E F Identify Equivalence Point (max slope) E->F G Determine Volume at Half-Equivalence Point F->G H Find pH at Half-Equivalence Point on the curve G->H I Result: pKa = pH at Half-Equivalence H->I

Caption: Logical Flow for pKa Determination using Potentiometric Titration.

References

Elucidation of the Chemical Structure of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. The document details the synthetic pathway, experimental protocols, and the spectroscopic data essential for the characterization of this heterocyclic compound. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
CAS Number 883539-33-1
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 2-ethyl-1H-imidazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow reagents1 2-Ethyl-1H-imidazole + Ethyl Chloroacetate + Base (e.g., K₂CO₃) step1 Step 1: N-Alkylation reagents1->step1 intermediate Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate step1->intermediate Formation of Ester Intermediate step2 Step 2: Hydrolysis intermediate->step2 reagents2 Base (e.g., NaOH) or Acid (e.g., HCl) reagents2->step2 product This compound step2->product Formation of Carboxylic Acid

Caption: Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

  • To a solution of 2-ethyl-1H-imidazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

Step 2: Hydrolysis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

  • Dissolve the ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The solvent is then removed under reduced pressure, and the resulting solid is washed with a cold solvent like diethyl ether to remove any remaining impurities.

  • The solid product, this compound, is then dried under vacuum.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Elucidation_Process cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-Ethyl-1H-imidazole Intermediate Ester Intermediate Start->Intermediate N-Alkylation FinalProduct This compound Intermediate->FinalProduct Hydrolysis NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR Confirms connectivity and chemical environment IR IR Spectroscopy FinalProduct->IR Identifies functional groups MS Mass Spectrometry FinalProduct->MS Determines molecular weight and fragmentation Confirmed_Structure Elucidated Structure NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure

In-Depth Technical Guide on the Biological Activity of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific data regarding the specific biological activity of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. The information required to generate a detailed technical guide, including quantitative data, specific experimental protocols, and established signaling pathways for this exact compound, is not present in the accessible scientific literature.

This document aims to provide a contextual overview based on the biological activities of structurally related imidazole and imidazole acetic acid derivatives. This information is intended for research and drug development professionals to highlight potential areas of investigation for this compound, but it must be explicitly understood that the data presented does not pertain to the target compound itself.

Introduction to Imidazole Acetic Acid Derivatives

The imidazole ring is a crucial pharmacophore in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow for interaction with a wide array of biological targets. The attachment of an acetic acid moiety to the imidazole core, as seen in this compound, provides a key functional group that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of imidazole acetic acid have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. These include roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific substitution on the imidazole ring, such as the ethyl group at the 2-position in the compound of interest, is expected to significantly modulate this activity.

Potential Biological Activities of Structurally Related Imidazole Derivatives

While specific data for this compound is unavailable, research on analogous compounds suggests several potential areas of biological activity.

Enzyme Inhibition

Structurally similar imidazole-containing compounds have been identified as inhibitors of various enzymes. For instance, certain imidazole-derived acetic acids have been investigated as dual binders of human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in the pathophysiology of Alzheimer's disease.

Receptor Antagonism

Alpha-substituted imidazole-4-acetic acid analogues have been identified as antagonists of the ρ1 γ-Aminobutyric Acid Type A (GABA-A) receptor.[1] This suggests that imidazole acetic acid scaffolds can be tailored to interact with specific receptor subtypes.

Anti-inflammatory Activity

N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, which share the core imidazole-acetic acid structure, have been synthesized and evaluated for their anti-inflammatory activity through the inhibition of p38 MAP kinase.[2]

Antiproliferative and Antimicrobial Properties

Various imidazole and imidazoline analogs have demonstrated antiproliferative activity against melanoma cell lines.[3] Furthermore, the imidazole scaffold is a well-established feature in many antimicrobial agents, with numerous derivatives showing activity against a range of bacterial and fungal pathogens.[4][5]

Cardiovascular Effects

Studies on 2-aryl-2-imidazolinyl-acetic acids have revealed cardiovascular effects, including reductions in blood pressure and heart rate in preclinical models.[6]

Postulated Experimental Investigation Workflow

Given the absence of data, a hypothetical workflow for the initial biological characterization of this compound is proposed. This workflow is based on standard preclinical drug discovery protocols.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation in_vitro_assays In Vitro Bioassays (e.g., Enzyme Inhibition, Receptor Binding, Antimicrobial MIC) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) in_vitro_assays->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cytotoxicity->pathway_analysis If active and non-toxic target_id Target Identification and Validation pathway_analysis->target_id pk_pd Pharmacokinetics/Pharmacodynamics (Animal Models) target_id->pk_pd Confirmed MoA efficacy Efficacy Studies (Disease Models) pk_pd->efficacy

Caption: Hypothetical workflow for biological evaluation.

Conclusion

The biological activity of this compound remains uncharacterized in the public scientific literature. Based on the diverse activities of structurally related imidazole acetic acid derivatives, this compound represents a scaffold of potential interest for further investigation across multiple therapeutic areas, including metabolic diseases, neuroscience, inflammation, oncology, and infectious diseases. The ethyl substitution at the 2-position is a key structural feature that would need to be specifically evaluated to determine its influence on potency and selectivity for any identified biological targets. Researchers and drug development professionals are encouraged to undertake foundational in vitro and in vivo studies to elucidate the pharmacological profile of this compound. Without such primary data, a comprehensive technical guide on its core biological activity cannot be compiled.

References

An In-depth Technical Guide to 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is limited. This guide provides key identifiers and outlines a probable synthesis pathway based on established methods for structurally related compounds. The biological activity described is based on the broader class of imidazole derivatives and may not be directly applicable to this specific molecule.

Compound Identification

This compound is a substituted imidazole derivative. Its core structure consists of an imidazole ring with an ethyl group at the 2-position and an acetic acid group attached to the nitrogen at the 1-position.

IdentifierValueSource
CAS Number 883539-33-1AbacipharmTech, Santa Cruz Biotechnology
Molecular Formula C₇H₁₀N₂O₂Santa Cruz Biotechnology
Molecular Weight 154.17 g/mol Santa Cruz Biotechnology
Canonical SMILES CCC1=NC=CN1CC(O)=O-
InChI Key --

Proposed Synthesis

The proposed synthesis would involve the reaction of 2-ethylimidazole with a suitable haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Proposed Reaction Scheme:

  • N-Alkylation: 2-Ethylimidazole is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).

  • Hydrolysis: The resulting ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is then hydrolyzed to the carboxylic acid using an acid or base catalyst.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Ethylimidazole 2-Ethylimidazole Intermediate_Ester Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate 2-Ethylimidazole->Intermediate_Ester Reacts with Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate_Ester Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Intermediate_Ester Catalyzes Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Acid or Base Hydrolysis Hydrolysis->Final_Product Catalyzes

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Significance

While no specific biological data for this compound has been found, the imidazole moiety is a common feature in many biologically active compounds.[6][7][8][9] Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole, miconazole) and has shown potential in the development of new antimicrobial agents.[7][10]

  • Anti-inflammatory Activity: Certain imidazole derivatives have demonstrated anti-inflammatory properties.[6][7]

  • Anticancer Activity: The imidazole scaffold is present in some anticancer agents, and research into new imidazole-based therapeutics is ongoing.[7][9]

  • Antiprotozoal Activity: Novel imidazole derivatives have been synthesized and shown to have potent activity against various protozoa.[11]

The presence of the acetic acid side chain could provide a site for further chemical modification or interaction with biological targets. It is plausible that this compound could serve as a building block in the synthesis of more complex, biologically active molecules.

G cluster_activities Potential Biological Activities Imidazole_Core Imidazole Core Antimicrobial Antimicrobial Imidazole_Core->Antimicrobial Anti-inflammatory Anti-inflammatory Imidazole_Core->Anti-inflammatory Anticancer Anticancer Imidazole_Core->Anticancer Antiprotozoal Antiprotozoal Imidazole_Core->Antiprotozoal

Caption: General biological activities associated with the imidazole scaffold.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the reviewed literature. For researchers interested in working with this compound, it would be necessary to adapt existing protocols for similar imidazole acetic acid derivatives.

General Protocol for N-Alkylation of Imidazoles (Adaptable):

  • Materials: 2-Ethylimidazole, ethyl chloroacetate, potassium carbonate (anhydrous), acetone (anhydrous).

  • Procedure:

    • To a solution of 2-ethylimidazole in anhydrous acetone, add anhydrous potassium carbonate.

    • Add ethyl chloroacetate dropwise to the suspension at room temperature.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ester.

    • Purify the ester by column chromatography.

General Protocol for Ester Hydrolysis (Adaptable):

  • Materials: Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, hydrochloric acid or sodium hydroxide solution.

  • Procedure:

    • Dissolve the ester in an appropriate solvent (e.g., water, ethanol/water mixture).

    • Add a solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture.

    • If using acid hydrolysis, the product may precipitate as the hydrochloride salt. If using base hydrolysis, acidify the mixture to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

Conclusion

This compound is a chemical compound for which key identifiers are available. While specific experimental data and biological activity studies are currently lacking in the public domain, its structural similarity to other biologically important imidazole derivatives suggests it could be a valuable compound for further research and development, particularly as a synthetic intermediate. The provided synthesis outline, based on established chemical principles, offers a starting point for its preparation in a laboratory setting. Researchers are encouraged to perform full analytical characterization (NMR, MS, IR) upon synthesis to confirm the structure.

References

The Therapeutic Potential of Substituted Imidazole Acetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole acetic acids and their derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential across a range of disease areas. Their unique structural features allow for interaction with various biological targets, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the current landscape of substituted imidazole acetic acid research, focusing on their key applications, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

Core Applications and Mechanisms of Action

Research into substituted imidazole acetic acids has unveiled their potential in several key therapeutic areas:

  • Neurological Disorders: As modulators of crucial neurotransmitter systems, these compounds show promise for treating a variety of neurological and psychiatric conditions.

  • Cancer: Certain derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Thrombosis: A distinct class of these compounds has been identified as potent inhibitors of key enzymes in the coagulation cascade, suggesting their utility as novel antithrombotic agents.

  • Inflammatory and Allergic Conditions: By targeting histamine receptors, substituted imidazole acetic acids can modulate the inflammatory response, offering potential for the treatment of allergies and other inflammatory disorders.

The versatility of the imidazole scaffold allows for fine-tuning of its pharmacological properties through substitution, enabling the development of highly selective and potent drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data for various substituted imidazole acetic acid derivatives, showcasing their potency and efficacy in different biological assays.

Table 1: Histamine H3 Receptor Antagonist Activity

Compound/DerivativeIn Vitro Affinity (Ki, nM)In Vivo Potency (mg/kg, p.o.)Reference
4-Hexanoyl derivativeSubnanomolar range~0.1[1]
4-Acetyl-3-methyl derivativeSubnanomolar range~0.1[1]
Ciproxifan (cyclopropyl ketone derivative)HighHigh[1]
Compound 144.1-[2]
Compound 5pKi = 8.35 (rat H3)-[3]

Table 2: GABA Receptor Agonist and Modulatory Activity

Compound/DerivativeReceptor TargetActivityEC50 / KiReference
Imidazole-4-acetic acid (IAA)GABAA, GABACPartial Agonist-[4][5]
5-Me-IAAρ1 GABACFull Agonist22-420 µM[4]
5-Ph-IAAρ1 GABACFull Agonist22-420 µM[4]
5-p-Me-Ph-IAAρ1 GABACFull Agonist22-420 µM[4]
5-p-F-Ph-IAAρ1 GABACFull Agonist22-420 µM[4]
Imidazoleacetic acid hydrochlorideGABA-TNon-competitive InhibitorKi = 0.34 mM[6]

Table 3: Anticancer Activity (IC50 Values)

Compound/DerivativeCell LineIC50 (µM)Reference
Purine derivative 46MDA-MB-2311.22[7]
Purine derivative 48MDA-MB-2312.29[7]
Purine derivative 47A5492.29 - 9.96[7]
2-Phenyl benzimidazole derivative 35MCF-73.37[7]
2-Phenyl benzimidazole derivative 36MCF-76.30[7]

Table 4: Antithrombotic Activity

Compound/DerivativeTargetActivityNoteReference
Substituted imidazole acetic acids (e.g., 10j)Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa)Potent InhibitorAccelerated clot lysis in vitro[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of substituted imidazole acetic acids.

G Histamine H3 Receptor Antagonism Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Synthesis Synthesis of Novel Imidazole Derivatives Binding Receptor Binding Assays (e.g., Radioligand Binding) Synthesis->Binding Test Compounds Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional Characterize Potency PK Pharmacokinetic Studies (Absorption, Distribution) Functional->PK Select Candidates PD Pharmacodynamic Studies (e.g., Histamine Release) PK->PD Determine Efficacy Lead Lead Optimization PD->Lead Refine Structure Lead->Synthesis Clinical Preclinical & Clinical Trials Lead->Clinical

Histamine H3 Receptor Antagonist Drug Discovery Workflow.

G GABAergic System Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Histamine Histamine HMT Histamine N-methyltransferase Histamine->HMT Metabolism IAA Imidazoleacetic Acid (IAA) Histamine->IAA Oxidation GABA_A GABA-A Receptor IAA->GABA_A Agonist/Partial Agonist GABA_C GABA-C Receptor IAA->GABA_C Agonist/Partial Agonist Neuronal_Effect Neuronal Inhibition (Hyperpolarization) GABA_A->Neuronal_Effect GABA_C->Neuronal_Effect

Proposed interaction between histamine metabolism and the GABAergic system.

G Anticancer Activity Screening Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Substituted Imidazole Derivatives CellLines Panel of Human Cancer Cell Lines Synthesis->CellLines Test Compounds MTT MTT Assay (Cytotoxicity) CellLines->MTT Determine IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) MTT->Apoptosis Investigate Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle TargetID Target Identification (e.g., Kinase Profiling) Apoptosis->TargetID CellCycle->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway

Workflow for the evaluation of anticancer potential.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies employed in the research and development of substituted imidazole acetic acids.

Synthesis of Substituted Imidazole Acetic Acid Analogues

A general and adaptable method for the synthesis of substituted imidazole acetic acids involves a multi-step process. For instance, the synthesis of 5-substituted imidazole-4-acetic acid analogues can be achieved through the following representative steps[9]:

  • Formation of the Imidazole Ring: This is often accomplished through a condensation reaction. For example, reacting an appropriate α-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt.

  • Introduction of the Acetic Acid Moiety: This can be achieved by various methods, such as the alkylation of an imidazole precursor with a haloacetic acid ester, followed by hydrolysis.

  • Substitution on the Imidazole Ring: Substituents at various positions of the imidazole ring can be introduced either by starting with appropriately substituted precursors or by direct functionalization of the imidazole ring.

  • Purification and Characterization: The final compounds are typically purified by column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

For a specific example, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, has been achieved via N-alkylation of imidazole with tert-butyl chloroacetate followed by non-aqueous ester cleavage[10].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, HeLa) are seeded in 96-well plates at a specific density (e.g., 4.0 × 10³ cells per well) and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted imidazole acetic acid derivatives for a defined period (e.g., 24 or 48 hours). A vehicle control is also included.[11]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11][12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

FLIPR Membrane Potential (FMP) Assay

The FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential (FMP) assay is a high-throughput screening method used to measure changes in cell membrane potential, which is particularly useful for studying ion channels and G-protein coupled receptors.

  • Cell Culture: A stable cell line expressing the receptor of interest (e.g., HEK293 cells expressing the human homomeric ρ1 GABAC receptor) is cultured in appropriate media.[5]

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to grow to confluence.

  • Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential.

  • Compound Addition: The plate is placed in the FLIPR instrument, and the substituted imidazole acetic acid derivatives are added to the wells.

  • Fluorescence Measurement: The FLIPR instrument measures the fluorescence intensity in each well in real-time, both before and after the addition of the compound.

  • Data Analysis: Changes in fluorescence intensity are indicative of the compound's effect on the receptor and membrane potential. Agonists will typically cause a change in one direction, while antagonists will block the effect of a known agonist. EC50 or IC50 values can be calculated from the dose-response curves.[4][9]

Conclusion

Substituted imidazole acetic acids represent a promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a wide range of biological targets, including receptors and enzymes, has led to their investigation in diverse disease areas. The continued exploration of this chemical space, guided by robust experimental methodologies and a deeper understanding of their mechanisms of action, holds significant potential for the discovery of new and effective medicines. This guide provides a foundational overview for researchers and drug development professionals seeking to contribute to this exciting field.

References

literature review on 2-ethyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-1H-Imidazole Derivatives

The 2-ethyl-1H-imidazole scaffold is a versatile heterocyclic compound that has garnered significant attention from researchers in medicinal chemistry and materials science.[1][2] Its unique chemical structure, featuring a five-membered aromatic ring with two nitrogen atoms and an ethyl group at the 2-position, imparts a range of valuable properties.[3] In medicinal chemistry, these derivatives have been explored for their potential as anticancer, antifungal, and antimicrobial agents.[4][5][6] In industrial applications, 2-ethylimidazole serves as a crucial intermediate, epoxy curing agent, and corrosion inhibitor.[7][8] This guide provides a comprehensive review of the synthesis, applications, and key experimental data related to 2-ethyl-1H-imidazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of 2-Ethyl-1H-Imidazole Derivatives

The synthesis of derivatives based on the 2-ethyl-1H-imidazole core typically involves the modification of the imidazole ring, most commonly through N-alkylation or N-acylation at the N1 position.[9] The lone pair of electrons on the N1 nitrogen makes it a nucleophilic center, readily reacting with various electrophiles. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

A general synthetic approach involves the reaction of 2-ethylimidazole with substituted aryl halides or other alkylating agents in the presence of a base. This straightforward method allows for the creation of a diverse library of compounds for further evaluation.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Ethyl-1H-Imidazole C Base (e.g., NaOH, NaH) Solvent (e.g., DMF, THF) A->C Nucleophilic Attack B Electrophile (e.g., R-X, Aryl Halide) B->C D N-Substituted 2-Ethyl-1H-Imidazole Derivative C->D Substitution Reaction

Caption: General workflow for the N-substitution of 2-ethyl-1H-imidazole.

Experimental Protocol: Synthesis of 1-(4-aminophenyl)-2-ethyl-1H-imidazole

This protocol details the synthesis of an amino-substituted derivative, which often serves as a key intermediate for further functionalization, such as amidation to produce potential anticancer agents.[5]

Step 1: Synthesis of 2-ethyl-1-(4-nitrophenyl)-1H-imidazole (Compound 1)

  • Dissolve 2-ethylimidazole in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium hydroxide (NaOH), to the solution to deprotonate the imidazole nitrogen.

  • Add 4-fluoronitrobenzene chloride to the reaction mixture.

  • Heat the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to isolate the crude product.

  • Purify the product by column chromatography to obtain pure 2-ethyl-1-(4-nitrophenyl)-1H-imidazole.

Step 2: Reduction to 1-(4-aminophenyl)-2-ethyl-1H-imidazole (Compound 2)

  • Dissolve the nitro-derivative (Compound 1) in a solvent like ethanol.

  • Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) or use catalytic hydrogenation.

  • Reflux the mixture for several hours until the reduction is complete, as monitored by TLC.

  • Filter the reaction mixture to remove the catalyst/reagents.

  • Evaporate the solvent under reduced pressure.

  • The resulting residue is the desired 1-(4-aminophenyl)-2-ethyl-1H-imidazole, which can be used in subsequent steps without further purification.

Applications in Medicinal Chemistry

Imidazole derivatives are renowned for their wide spectrum of biological activities, and 2-ethyl-1H-imidazole derivatives are no exception.[2][4][6] Research has primarily focused on their potential as anticancer agents.

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives as inducers of apoptosis in cancer cells.[5] These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

The proposed mechanism involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. By triggering this pathway, these compounds can selectively eliminate cancer cells with minimal damage to healthy tissues.[4]

G A 2-Ethyl-1H-Imidazole Derivative B Cancer Cell A->B Targets C Induction of Pro-Apoptotic Proteins (e.g., Bax) B->C D Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) B->D E Caspase Activation C->E D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Simplified signaling pathway for apoptosis induction by derivatives.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives against three human cancer cell lines: SMMC-7721 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). 5-Fluorouracil (5-FU) was used as a positive control.[5]

CompoundSubstituent Group (R)IC₅₀ (µM) vs. SMMC-7721IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7
4a -NHCO(CH₂)₂CONH(CH₂)₂CH₃21.3130.1525.43
4b -NHCO(CH₂)₂CONH(CH₂)₄CH₃20.1725.4822.81
4c -NHCO(CH₂)₂CONH(CH₂)₅CH₃18.5321.3319.46
4k -NHCO(CH₂)₂CONHCH₂Ph12.3515.6213.84
4l -NHCO(CH₂)₂CONHCH₂(4-Cl-Ph)9.8411.2710.15
5-FU N/A16.7520.1318.42
Data sourced from Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.[5]

The data indicates that aromatic-substituted compounds, particularly those with a chloro-benzyl group (4l), exhibit higher potency compared to aliphatic-substituted compounds.[5] Compound 4l showed IC₅₀ values lower than the standard chemotherapeutic agent 5-FU across all tested cell lines.[5]

Applications in Materials Science

Beyond its biomedical potential, 2-ethylimidazole is a valuable commodity in industrial chemistry, primarily used in the formulation of high-performance polymers and protective coatings.[7]

  • Epoxy Curing Agent : It functions as a fast-acting curing agent or accelerator for epoxy resins. Its catalytic activity promotes the cross-linking of epoxy chains, resulting in a durable, rigid thermoset polymer with excellent thermal and chemical resistance. This makes it ideal for use in adhesives, composites, and electronic encapsulants.[8]

  • Corrosion Inhibitor : The imidazole ring can form a protective film on metal surfaces, inhibiting the electrochemical processes that lead to corrosion.[8] This property is leveraged in the formulation of anti-corrosion coatings and fluids for industrial applications.

  • Chemical Intermediate : Its reactive nature makes it a versatile building block for the synthesis of more complex specialty chemicals and pharmaceutical ingredients.[8]

G A 2-Ethylimidazole E Curing Agent / Accelerator A->E F Corrosion Inhibitor A->F G Reactive Intermediate A->G B Epoxy Resin Systems H Coatings, Adhesives, Composites B->H C Metal Surface Protection I Anti-Corrosion Formulations C->I D Specialty Chemicals Synthesis J Pharmaceuticals, Agrochemicals D->J E->B F->C G->D

Caption: Industrial applications derived from 2-ethylimidazole's properties.

Conclusion

2-Ethyl-1H-imidazole and its derivatives represent a significant class of heterocyclic compounds with a broad range of applications. In medicinal chemistry, they serve as a promising scaffold for the development of novel anticancer agents that function by inducing apoptosis. The ability to easily modify the core structure allows for the optimization of activity, as demonstrated by the superior potency of halogenated benzyl-substituted derivatives. In materials science, 2-ethylimidazole is a key component in the production of robust epoxy-based materials and protective coatings. Future research will likely continue to explore the therapeutic potential of new derivatives against a wider range of diseases and further refine their use in advanced materials.

References

A Technical Guide to the Spectroscopic Characterization of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and the experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to predict its characteristic spectral features.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds, including 2-ethyl-1H-imidazole and imidazole-1-yl-acetic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃ (ethyl)~ 1.2 - 1.4Triplet~ 7.5
CH₂ (ethyl)~ 2.6 - 2.8Quartet~ 7.5
CH₂ (acetic acid)~ 4.6 - 5.1Singlet-
Imidazole C4-H & C5-H~ 6.9 - 7.5Singlets or Doublets-The exact shifts and multiplicities can vary based on the solvent and electronic environment.
COOH> 10Broad Singlet-Often exchanges with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C H₃ (ethyl)~ 12 - 15
C H₂ (ethyl)~ 20 - 25
C H₂ (acetic acid)~ 48 - 53
Imidazole C 4 & C 5~ 120 - 130Tautomerization can sometimes lead to broadened or undetectable signals for imidazole ring carbons in solution-state NMR[1].
Imidazole C 2~ 145 - 155
C OOH~ 166 - 173

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic/Alkane)2850 - 3150Medium-Strong
C=O (Carboxylic Acid)1700 - 1735Strong
C=N, C=C (Imidazole Ring)1450 - 1600Medium
C-N1000 - 1250Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zNotes
[M+H]⁺~ 169.09The protonated molecular ion is expected in ESI+.
[M-H]⁻~ 167.08The deprotonated molecular ion is expected in ESI-.
Fragmentation IonsVariousCommon fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45)[2][3]. The imidazole ring is relatively stable, but fragmentation of the ethyl and acetic acid side chains is expected[4].

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds[5][6][7].

2.1 Synthesis: N-Alkylation of 2-Ethyl-1H-imidazole

This procedure is a common method for the N-alkylation of imidazoles.

  • Materials: 2-Ethyl-1H-imidazole, a suitable haloacetic acid ester (e.g., ethyl bromoacetate or tert-butyl chloroacetate), a base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve 2-Ethyl-1H-imidazole and the base in the chosen solvent in a round-bottom flask.

    • Add the haloacetic acid ester dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.

    • Purify the resulting ester by column chromatography.

    • Hydrolyze the ester to the carboxylic acid using either acidic or basic conditions, followed by neutralization. For instance, a tert-butyl ester can be cleaved using an acid like titanium tetrachloride in a non-aqueous solvent[5].

    • Isolate and purify the final product, this compound, by recrystallization or chromatography.

2.2 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube[1].

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain fragmentation patterns for structural confirmation.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_data_analysis Data Analysis start 2-Ethyl-1H-imidazole + Haloacetic Acid Ester reaction N-Alkylation (Base, Solvent) start->reaction ester Intermediate Ester reaction->ester hydrolysis Hydrolysis (Acid or Base) ester->hydrolysis product This compound hydrolysis->product purification Purification (Chromatography/Recrystallization) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structural Elucidation and Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

In-Depth Technical Guide to the Solubility Profile of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of pharmaceutical compounds, with a specific focus on 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. Due to the limited availability of public domain data on the specific solubility of this compound, this document emphasizes the experimental protocols necessary for its determination. The guide details established methods such as the Shake-Flask method for thermodynamic solubility, kinetic solubility assessment, and pH-dependent solubility profiling. These protocols are presented to enable researchers to generate reliable and reproducible solubility data, a critical parameter in the drug development process.

Introduction

Solubility is a fundamental physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation design, bioavailability estimation, and ensuring therapeutic efficacy. This compound is an organic compound with potential applications in pharmaceutical research. This guide addresses the critical need for a standardized approach to determining its solubility.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility can be approached through various methods, each offering distinct advantages depending on the stage of drug discovery and the required precision. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[1][2]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (or equilibrium) solubility.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[1][3]

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solute during this step.

  • Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility as a concentration (e.g., mg/mL, µg/mL, or mol/L).

Table 1: Data Template for Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Analytical Method
Water25HPLC-UV
0.1 M HCl25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Water37HPLC-UV
0.1 M HCl37HPLC-UV
PBS (pH 7.4)37HPLC-UV
Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to rank compounds.[1] It measures the concentration at which a compound, dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[1]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.

  • Addition of Aqueous Buffer: Add a specific volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to each well.

  • Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). The formation of a precipitate is detected by turbidimetry (light scattering) or nephelometry using a plate reader.[2]

  • Data Analysis: The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation.

pH-Dependent Solubility Profile

The solubility of ionizable compounds like this compound, which contains both an acidic carboxylic acid group and a basic imidazole ring, is highly dependent on the pH of the medium.[4][5] A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).

  • Solubility Measurement: Determine the thermodynamic solubility of this compound in each of these buffers using the shake-flask method described in section 2.1.

  • Profile Generation: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. The resulting profile will illustrate how the solubility changes with pH. For a weak acid, solubility increases as the pH rises above its pKa.[5] Conversely, for a weak base, solubility increases as the pH falls below its pKa. The Henderson-Hasselbalch equation can be used to model this relationship, although experimental determination is often more accurate due to factors like counter-ion effects.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Compound This compound ShakeFlask Shake-Flask Method (Thermodynamic Solubility) Compound->ShakeFlask Kinetic Kinetic Solubility (High-Throughput) Compound->Kinetic pHSol pH-Dependent Solubility Compound->pHSol Solvents Select Solvents (Water, Buffers, etc.) Solvents->ShakeFlask Solvents->Kinetic Solvents->pHSol Quantification Quantification (HPLC, LC-MS) ShakeFlask->Quantification Kinetic->Quantification via precipitation detection pHSol->Quantification Data Solubility Data (mg/mL, µM) Quantification->Data Profile Solubility Profile Data->Profile

Caption: General experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational framework for researchers and scientists to systematically determine the solubility profile of this compound. By following the detailed experimental protocols for thermodynamic, kinetic, and pH-dependent solubility, drug development professionals can generate the critical data needed for informed decision-making in formulation development and preclinical studies. The provided table template and workflow diagram serve as practical tools to guide and standardize the experimental process. The generation of a comprehensive solubility profile will be instrumental in advancing the research and potential therapeutic application of this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available data and provides estimations based on structurally related compounds due to the absence of published experimental thermal stability data for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. All quantitative thermal data for the target compound should be regarded as predictive.

Introduction

This compound (CAS No. 883539-33-1) is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and storage. This guide provides a comprehensive overview of the expected thermal properties of this compound, based on data from analogous structures, and outlines the standard methodologies for its experimental determination.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

PropertyValueSource
CAS Number 883539-33-1[Chemical Supplier Data]
Molecular Formula C₇H₁₀N₂O₂[Chemical Supplier Data]
Molecular Weight 154.17 g/mol [Chemical Supplier Data]
Appearance White to off-white solid (predicted)[General chemical properties of similar compounds]

Thermal Stability Analysis (Predicted)

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available.[1][2] However, by examining structurally similar compounds, we can estimate its thermal behavior.

3.1. Predicted Thermal Properties

The following table summarizes the predicted and analogous thermal data.

ParameterPredicted Value for this compoundAnalogous Compound DataSource
Melting Point (°C) > 100 (solid at room temperature)(2-Methyl-1H-imidazol-1-yl)acetic acid: 108.7 °C2-Ethylimidazole: 78-81 °C[3][4]
Boiling Point (°C) 365.5 ± 25.0 (Predicted)2-Ethylimidazole: 268 °C[4][5]
Decomposition Temperature (°C) Not availableData for imidazoles suggests decomposition often begins after melting.[General thermal analysis literature]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide, Nitrogen oxidesNot specified[6]

3.2. Interpretation

Based on the melting point of the methyl analog, (2-methyl-1H-imidazol-1-yl)acetic acid (108.7 °C), it is highly probable that this compound is a solid at room temperature with a melting point exceeding 100 °C.[3] The ethyl group might slightly alter the crystal lattice energy compared to the methyl group, leading to a variation in the melting point.

The predicted boiling point of 365.5 °C suggests that the compound has low volatility.[5] However, for many complex organic molecules, decomposition occurs before boiling, especially at atmospheric pressure. Therefore, Thermogravimetric Analysis would be essential to determine the actual temperature range of stability. Hazardous decomposition products are expected to be oxides of carbon and nitrogen, which is typical for nitrogen-containing organic compounds.[6]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, generalized protocols for these experiments.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify other thermal transitions such as glass transitions or polymorphic transformations.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Hold at the upper temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a rate of 10 °C/min to observe crystallization.

    • A second heating scan can be performed to investigate any changes in the material's thermal behavior after the initial melt and recrystallization.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • The melting point is determined as the onset or peak temperature of the endothermic melting event.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Parameter Determination Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Melting_Point Melting Point DSC_Data->Melting_Point Heat_of_Fusion Heat of Fusion DSC_Data->Heat_of_Fusion

Caption: Workflow for Thermal Stability Assessment.

5.2. Logical Relationship of Thermal Events

This diagram shows the expected sequence of thermal events for a typical organic compound like this compound upon heating.

G A Solid State (Room Temp) B Melting (Endothermic) A->B Heat C Liquid State B->C D Decomposition (Exothermic/Endothermic) C->D Further Heat E Gaseous Products (COx, NOx) D->E

Caption: Sequence of Thermal Events upon Heating.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable in the public domain, analysis of structurally related compounds allows for reasonable predictions. It is anticipated to be a crystalline solid with a melting point likely above 100 °C. For definitive characterization, experimental analysis using TGA and DSC is imperative. The protocols and workflows outlined in this guide provide a robust framework for researchers to conduct such an investigation, which is essential for the further development and application of this compound in pharmaceutical and other scientific fields.

References

mechanism of action for imidazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action for Imidazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind to a wide array of biological targets.[1][] This versatility has led to the development of numerous imidazole-based drugs with diverse therapeutic applications, including antifungal, antiparasitic, anti-inflammatory, and anticancer agents.[3][4] This guide provides a detailed technical overview of the core mechanisms of action for these major classes of imidazole compounds, supplemented with quantitative data, experimental methodologies, and visual pathway diagrams.

Antifungal Imidazoles: Disruption of Fungal Membrane Integrity

The primary mechanism of action for imidazole antifungal agents is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[5]

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Imidazole antifungals, such as clotrimazole, miconazole, and ketoconazole, selectively target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11).[6][7] The imidazole nitrogen atom (N3) coordinates with the heme iron atom in the enzyme's active site, competitively inhibiting the demethylation of lanosterol, a precursor to ergosterol.[8][9]

This enzymatic blockade leads to two critical downstream effects:

  • Ergosterol Depletion: The fungal cell membrane becomes deficient in ergosterol, which is vital for maintaining its structural integrity, fluidity, and permeability.[10]

  • Toxic Sterol Accumulation: The accumulation of lanosterol and other 14α-methylated sterols within the membrane alters its physical properties, making it leaky and disrupting the function of membrane-bound enzymes.[6]

These combined effects lead to the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).[11][12]

Signaling Pathway & Mechanism Diagram

The inhibition of the ergosterol biosynthesis pathway is a direct mechanism that does not involve a complex signaling cascade but rather a critical metabolic disruption.

G substance substance enzyme enzyme inhibitor inhibitor process_arrow outcome outcome AcetylCoA Acetyl-CoA process_arrow1 process_arrow1 AcetylCoA->process_arrow1 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol InhibitedMembrane Altered Permeability, Enzyme Disruption, Cell Death Lanosterol->InhibitedMembrane Accumulation CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol CYP51->InhibitedMembrane Imidazole Imidazole Antifungal Imidazole->CYP51 process_arrow1->Squalene Multiple Steps

Caption: Mechanism of imidazole antifungals via CYP51 inhibition.
Quantitative Data: Antifungal Activity

The in vitro activity of imidazole compounds is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
FluconazoleCandida albicans0.532[13]
KetoconazoleCandida albicans192 (average MIC)350 (average MFC)[14]
ClotrimazoleCandida albicansVaries>128 (for resistant)[15]
MiconazoleCandida albicansVaries>128 (for resistant)[15]
SAM3 (experimental)Candida spp.200N/A[16]
AM5 (experimental)Candida spp.312.5N/A[16]
MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.
Key Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate, following CLSI M27 guidelines.[17][18]

  • Medium Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS acid.

  • Drug Dilution: Prepare serial two-fold dilutions of the imidazole compound in a 96-well microtiter plate. The final concentration range should bracket the expected MIC.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.[18]

  • MIC Determination: The MIC is the lowest drug concentration that causes a significant (≥50%) reduction in turbidity compared to the drug-free growth control well.[19] Reading can be done visually or with a spectrophotometer.

This protocol measures the ergosterol content in fungal cells to confirm the mechanism of action of CYP51 inhibitors.

  • Cell Culture and Treatment: Grow fungal cells to mid-log phase and then expose them to the imidazole compound (at or below MIC) for several hours. Harvest and lyophilize the cells.

  • Saponification/Extraction: Add 2:1 chloroform:methanol to a known mass of dried fungal biomass and vortex thoroughly.[3] Alternatively, for total ergosterol, add alcoholic KOH and heat at 80°C for 30 minutes to saponify cellular lipids and extract sterols.[20]

  • Purification (Optional but recommended): Use Solid-Phase Extraction (SPE) with a silica cartridge to clean up the lipid extract. Elute non-polar lipids with hexane and then elute the ergosterol fraction with a chloroform:methanol mixture.[3]

  • HPLC Analysis: Inject the final extract into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of 100% methanol at a flow rate of ~1.5 mL/min.[11]

  • Detection and Quantification: Monitor the elution at 282 nm (the characteristic absorbance wavelength for ergosterol's conjugated diene system). Calculate the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.[21]

Antiparasitic Nitroimidazoles: Generation of Cytotoxic Radicals

Nitroimidazole compounds, such as metronidazole and benznidazole, are prodrugs that require reductive activation to exert their cytotoxic effects against anaerobic or microaerophilic protozoan parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[22]

Core Mechanism: Reductive Activation and DNA Damage

The mechanism is contingent on the low-redox potential environment within these anaerobic parasites.

  • Drug Activation: The nitro group (-NO₂) of the imidazole is reduced by low-redox-potential electron-transfer proteins unique to the parasite's anaerobic metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR) and thioredoxin reductase.[6][23][24]

  • Radical Formation: This reduction process, which occurs via acceptance of an electron from proteins like reduced ferredoxin, transforms the prodrug into a highly reactive short-lived nitroso radical.[][5]

  • Macromolecular Damage: These cytotoxic radicals can then covalently bind to and induce damage in various macromolecules. The primary target is thought to be DNA, where the radicals cause strand breaks and loss of helical structure, inhibiting nucleic acid synthesis and leading to cell death.[][25]

This activation mechanism is selective for anaerobic cells because in the presence of oxygen, the radical is rapidly oxidized back to its inactive nitro form, preventing the accumulation of cytotoxic intermediates.[5]

Reductive Activation Pathway Diagram

G substance substance enzyme enzyme process process outcome outcome Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR + CoA AcetylCoA Acetyl-CoA PFOR->AcetylCoA Fd_red Ferredoxin (red) PFOR->Fd_red Fd_ox Ferredoxin (ox) Fd_ox->PFOR Fd_red->Fd_ox e⁻ Radical Nitro Radical Anion (R-NO₂⁻) Fd_red->Radical e⁻ Nitroimidazole Nitroimidazole Prodrug (R-NO₂) Nitroimidazole->Radical Damage DNA Strand Breaks, Adduct Formation, Cell Death Radical->Damage Recycle Inactive Prodrug Radical->Recycle Futile Cycle DNA Parasite DNA DNA->Damage O2 O₂ (in aerobic cells) O2->Recycle

Caption: Reductive activation of nitroimidazoles in anaerobic parasites.
Quantitative Data: Antiparasitic Activity

The in vitro activity against parasites is often measured as the 50% inhibitory concentration (IC₅₀).

CompoundOrganismIC₅₀ (µg/mL)ConditionReference(s)
MetronidazoleGiardia lamblia0.1 - 10Clinical Isolates[12]
MetronidazoleGiardia duodenalis5.018h incubation[4]
MetronidazoleGiardia duodenalis50.09h incubation[4]
MetronidazoleGiardia isolates0.78 - 1.56Anaerobic, 24h[26]
MetronidazoleGiardia duodenalis2.01 to 3.51-fold increase in resistant strains16 weeks exposure[27]
Key Experimental Protocols

This protocol determines the IC₅₀ of a nitroimidazole against Giardia duodenalis trophozoites.

  • Culture: Axenically culture G. duodenalis trophozoites in TYI-S-33 medium supplemented with bovine serum at 37°C.[12]

  • Drug Exposure: Seed culture tubes with a known concentration of trophozoites (e.g., 10⁵ cells/mL). Add various concentrations of the nitroimidazole compound (e.g., 0.5-150 µg/mL).[4]

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 9, 18, or 24 hours).

  • Viability Assessment: Assess cell viability. This can be done by:

    • Cell Counting: Chill tubes to detach adherent trophozoites, then count the number of viable cells using a hemocytometer and trypan blue exclusion.

    • Flow Cytometry: Stain cells with a viability dye like propidium iodide (PI) and analyze using a flow cytometer to quantify dead (PI-positive) cells.[4]

  • IC₅₀ Calculation: Plot the percentage of growth inhibition versus drug concentration and determine the concentration that inhibits 50% of parasite growth compared to an untreated control.[27]

This assay visualizes and quantifies DNA strand breaks in individual cells.

  • Cell Treatment: Expose parasite cells to the nitroimidazole compound under appropriate (anaerobic) conditions.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and spread onto a microscope slide pre-coated with normal agarose.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the DNA "nucleoids".

  • Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA and separate broken fragments from intact DNA. Apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet tail".

  • Quantification: Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The extent of the tail is proportional to the amount of DNA damage.[28]

Anti-inflammatory Imidazoles: Modulation of Eicosanoid Synthesis

Certain imidazole derivatives exhibit anti-inflammatory properties primarily by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[23]

Core Mechanism: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory action of these compounds is analogous to that of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Target Enzyme: The key targets are the two isoforms of cyclooxygenase, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions (e.g., gastric protection), while COX-2 is inducible at sites of inflammation and is responsible for synthesizing prostaglandins that mediate pain and inflammation.[7]

  • Enzymatic Inhibition: Imidazole compounds bind to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all other prostaglandins and thromboxanes.

  • Selective vs. Non-selective: The therapeutic goal is often to achieve selective inhibition of COX-2 over COX-1 to reduce the gastrointestinal side effects associated with COX-1 inhibition. The specific substitutions on the imidazole scaffold determine the potency and selectivity of inhibition.[9]

Prostaglandin Synthesis Pathway Diagram

G substance substance enzyme enzyme inhibitor inhibitor outcome outcome stimulus stimulus Stimuli Inflammatory Stimuli PLA2 Phospholipase A₂ Stimuli->PLA2 activates Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Imidazole Imidazole-Based COX Inhibitor Imidazole->COX

Caption: Inhibition of prostaglandin synthesis by imidazole-based COX inhibitors.
Quantitative Data: COX Inhibition

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Imidazo[2,1-b]thiazoles
Compound 6aCOX-20.08>1250[9][29]
Compound 6bCOX-20.11>909[9]
Imidazoline Analogs
Compound 17COX-20.3N/A[30]
Celecoxib (Reference)COX-20.091N/A[30]
Benzimidazole Derivatives
Compound 5lCOX-28.2>12.1[31]
Celecoxib (Reference)COX-19.4117.5[31]
COX-20.08
Key Experimental Protocols

This protocol measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Reagents: Use a commercial colorimetric or chemiluminescent COX inhibitor screening assay kit. These kits typically contain purified ovine COX-1 and human recombinant COX-2, a heme cofactor, arachidonic acid (substrate), and a chromogenic probe (e.g., TMPD).[8]

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, the purified COX enzyme (either COX-1 or COX-2), and the test imidazole compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid. The COX enzyme will first convert arachidonic acid to PGG₂, and its peroxidase component will then reduce PGG₂ to PGH₂, oxidizing the chromogenic probe in the process.

  • Measurement: Read the absorbance or luminescence of the oxidized probe using a plate reader. The signal is proportional to the peroxidase activity.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the log of the compound concentration and use a nonlinear regression model to determine the IC₅₀ value.[7]

Anticancer Imidazoles: Targeting Kinase Signaling

A prominent class of modern imidazole-based therapeutics functions by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, differentiation, and apoptosis.[25] Dysregulation of these kinases is a hallmark of many cancers.[21]

Core Mechanism: ATP-Competitive Kinase Inhibition

Most imidazole-based kinase inhibitors target the ATP-binding pocket of the kinase domain.

  • Target Enzymes: These compounds are often designed to inhibit specific receptor tyrosine kinases (RTKs) like VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor), or intracellular serine/threonine kinases.[21][24]

  • Competitive Inhibition: The imidazole scaffold and its substituents form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding site of the target kinase.[32] This prevents the binding of ATP, the phosphate donor for the kinase reaction.

  • Signal Blockade: By blocking ATP binding, the inhibitor prevents the autophosphorylation and activation of the kinase, thereby shutting down its downstream signaling cascade. For example, inhibiting VEGFR-2 blocks angiogenesis (the formation of new blood vessels) required for tumor growth, while inhibiting EGFR blocks signals that drive cell proliferation and survival.[33]

Receptor Tyrosine Kinase (RTK) Signaling Pathway Diagram

G cluster_membrane Cell Membrane receptor receptor ligand ligand inhibitor inhibitor process process outcome outcome atp atp RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Signal Transduction ATP ATP ATP->Dimerization Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor Imidazole Kinase Inhibitor Inhibitor->Dimerization

Caption: Mechanism of imidazole kinase inhibitors on RTK signaling.
Quantitative Data: Anticancer Activity

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference(s)
Quinazoline-imidazole Hybrid
Compound 1aEGFRHT-292.21[34]
Gefitinib (Reference)EGFRHT-293.63[34]
Imidazopyrimidine Derivative
Compound 3aUnknownA549 (Lung)5.988[35]
Imidazole-Thione
Compound 5UnknownMCF-7 (Breast)< 5[32]
HepG2 (Liver)< 5[32]
HCT-116 (Colon)< 5[32]
Pyrimidine-Benzotriazole
Compound 12OMulti-kinaseSiHa (Cervical)0.009[36]
Key Experimental Protocols

This protocol determines the potency of a compound against a purified recombinant kinase.[37]

  • Reagents: Use a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®), which contains the recombinant kinase (e.g., VEGFR-2), a suitable substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of the imidazole inhibitor in a white, opaque 96- or 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction, which produces light.

  • Measurement and IC₅₀ Calculation: Measure the luminescence signal using a luminometer. A high signal indicates low kinase activity (more ATP remaining) and thus high inhibition. Calculate IC₅₀ values by plotting the signal against the inhibitor concentration.[37]

This assay measures the effect of the inhibitor on the growth of cancer cell lines.[38]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazole kinase inhibitor and incubate for a specified period (typically 48-72 hours).

  • Viability Measurement: Quantify the number of viable cells using a metabolic assay, such as:

    • MTT/XTT Assay: Measures mitochondrial reductase activity.

    • SRB (Sulforhodamine B) Assay: Stains total cellular protein.

    • CCK-8 (Cell Counting Kit-8) Assay: Uses a water-soluble tetrazolium salt.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. The signal is proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the percentage of cell growth inhibition for each concentration relative to a vehicle-treated control. Determine the IC₅₀, the concentration that causes 50% growth inhibition.[36]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid from 2-ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid from 2-ethylimidazole. The synthesis is achieved via a two-step process involving the initial N-alkylation of 2-ethylimidazole with a haloacetate ester, followed by acidic hydrolysis of the resulting ester intermediate. This methodology is a robust and scalable approach for obtaining the target carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols provided are based on well-established procedures for the N-alkylation of imidazoles.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules. The N-alkylation of the imidazole ring is a fundamental synthetic transformation that allows for the introduction of various functional groups, thereby enabling the modulation of a compound's physicochemical and pharmacological properties. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring both a substituted imidazole ring and a carboxylic acid moiety, makes it a versatile scaffold for further chemical modifications.

The synthesis of this compound from 2-ethylimidazole is typically accomplished through N-alkylation with a suitable two-carbon building block bearing a carboxylic acid or a precursor group. A common and effective strategy involves the use of a haloacetate ester, such as ethyl chloroacetate or tert-butyl bromoacetate, followed by hydrolysis. This two-step approach is often preferred over direct alkylation with a haloacetic acid as it can minimize side reactions and facilitate purification, leading to higher overall yields.

Synthesis Pathway

The overall synthetic pathway for the preparation of this compound from 2-ethylimidazole is depicted below. The reaction proceeds via an initial nucleophilic substitution (SN2) reaction, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the haloacetate ester. The resulting ester intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.

Synthesis_Pathway 2-ethylimidazole 2-Ethylimidazole C5H8N2 Intermediate_Ester Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate C9H14N2O2 2-ethylimidazole->Intermediate_Ester  Base (e.g., K2CO3) Solvent (e.g., DMF)   Haloacetate_Ester Haloacetate Ester e.g., Ethyl Chloroacetate Haloacetate_Ester->Intermediate_Ester Final_Product This compound C7H10N2O2 Intermediate_Ester->Final_Product  Acidic Hydrolysis (e.g., HCl)  

Caption: General synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (Intermediate)

This protocol details the N-alkylation of 2-ethylimidazole with ethyl chloroacetate.

Materials:

  • 2-Ethylimidazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylimidazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 2-ethylimidazole.

  • To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the acid-catalyzed hydrolysis of the ester intermediate.

Materials:

  • Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

  • Hydrochloric acid (HCl), concentrated (e.g., 6 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • pH paper or pH meter

Procedure:

  • To a round-bottom flask, add the crude or purified ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1.0 eq).

  • Add an excess of aqueous hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is no longer observed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to its isoelectric point (the pH at which the amino acid has no net charge) with a suitable base (e.g., NaOH solution). The product will precipitate out of the solution at this pH.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis.

Table 1: Reagent and Product Quantities for the Synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

CompoundMolar Mass ( g/mol )EquivalentsAmount (g)Moles (mol)
2-Ethylimidazole96.131.0
Ethyl chloroacetate122.551.2
Potassium carbonate138.211.5
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate182.22-

Table 2: Yield and Characterization of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

Theoretical Yield (g)Actual Yield (g)Percent Yield (%)AppearanceMelting Point (°C)
Run 1
Run 2
Run 3

Table 3: Reagent and Product Quantities for the Synthesis of this compound

CompoundMolar Mass ( g/mol )EquivalentsAmount (g)Moles (mol)
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate182.221.0
This compound154.17-

Table 4: Yield and Characterization of this compound

Theoretical Yield (g)Actual Yield (g)Percent Yield (%)AppearanceMelting Point (°C)
Run 1
Run 2
Run 3

Workflow Diagram

The logical workflow for the entire synthesis process is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Start Start Dissolve_Reagents Dissolve 2-ethylimidazole in anhydrous DMF Start->Dissolve_Reagents Add_Base Add K2CO3 Dissolve_Reagents->Add_Base Add_Alkylating_Agent Add Ethyl Chloroacetate Add_Base->Add_Alkylating_Agent Heat_React Heat and Stir Add_Alkylating_Agent->Heat_React Monitor_TLC_1 Monitor by TLC Heat_React->Monitor_TLC_1 Monitor_TLC_1->Heat_React Incomplete Workup Aqueous Workup and Extraction Monitor_TLC_1->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify_Intermediate Purification (Optional) Dry_Concentrate->Purify_Intermediate Start_Hydrolysis Start Hydrolysis Purify_Intermediate->Start_Hydrolysis Add_Acid Add HCl to Intermediate Start_Hydrolysis->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Monitor_TLC_2 Monitor by TLC Reflux->Monitor_TLC_2 Monitor_TLC_2->Reflux Incomplete Neutralize Neutralize to Isoelectric Point Monitor_TLC_2->Neutralize Reaction Complete Precipitate_Filter Precipitate and Filter Neutralize->Precipitate_Filter Wash_Dry Wash and Dry Product Precipitate_Filter->Wash_Dry End End Product Wash_Dry->End

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.

  • Concentrated acids and bases are corrosive. Handle with appropriate care to avoid contact with skin and eyes.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

Conclusion

The described two-step synthesis provides a reliable and adaptable method for the preparation of this compound from commercially available starting materials. The protocols can be scaled to meet the demands of both small-scale research and larger-scale drug development efforts. Proper monitoring of the reaction progress and careful control of the reaction conditions are crucial for achieving high yields and purity of the final product.

N-Alkylation Protocols for 2-Substituted Imidazoles: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2-substituted imidazoles, a crucial transformation in the synthesis of a wide range of biologically active compounds. The N-alkylation of the imidazole ring is a fundamental step in medicinal chemistry, as it allows for the modulation of a molecule's physicochemical properties and biological activity.[1] This guide presents various methodologies, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis, to facilitate the efficient synthesis of N-alkylated imidazole derivatives.

Introduction to N-Alkylation of Imidazoles

The imidazole nucleus is a common scaffold in numerous pharmaceuticals. The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated to produce N-substituted derivatives. For unsymmetrically substituted imidazoles, such as the 2-substituted variants, N-alkylation can result in two regioisomers. The regioselectivity of the reaction is influenced by several factors, including the electronic and steric nature of the substituent at the 2-position, the choice of base, solvent, temperature, and the alkylating agent.[1][2] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[1]

Methodologies for N-Alkylation

Several methods have been developed for the N-alkylation of 2-substituted imidazoles. The choice of method often depends on the specific substrate, desired scale, and available laboratory equipment.

1. Conventional Heating: This is the most traditional approach, typically involving the reaction of the imidazole with an alkylating agent in the presence of a base and a suitable solvent, with heating to drive the reaction to completion.

2. Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of N-alkylation, it often leads to significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating.[3][4][5]

3. Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reagents in immiscible phases. In the N-alkylation of imidazoles, a phase-transfer catalyst facilitates the transfer of the imidazolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent, often leading to high yields and selectivity.[6][7][8]

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data for the N-alkylation of various 2-substituted imidazoles using different methodologies.

Table 1: Conventional N-Alkylation of 2-Substituted Imidazoles

2-SubstituentAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl1-BromododecaneNaOHToluene75-1152>95%U.S. Pat. No. 5,011,934
PhenylBenzyl bromideDBUDMF80-10024<50[9]
MethylMethyl iodideNaHTHFrt - 5012Variable[9]
PropylEthyl iodideDBUDMF80-10024<50[9]
AcetylVariousVariousVariousVariousVariousVarious[1]

Table 2: Microwave-Assisted N-Alkylation of Imidazoles

Imidazole DerivativeAlkylating AgentSolventPower (W)Time (min)Yield (%)Reference
ImidazoleVariousReduced amount240 (30% of 800)1-10High[3]
BenzimidazoleVariousReduced amount240 (30% of 800)1-10High[3]
Imidazole1-BromohexaneAcetonitrile-9079.9[4]
Imidazole DerivativesAromatic AldehydesWater4004-9Excellent[10]

Table 3: Phase-Transfer Catalyzed N-Alkylation of Imidazoles

Imidazole DerivativeAlkylating AgentCatalystBaseSolventYield (%)Reference
ImidazoleVarious18-crown-6K-tert-butoxideDiethyl etherHigh[6]
ImidazoleVariousAliquat 336KOHNo SolventHigh[6]
BenzimidazoleC3-C10 alkyl bromidesTBABaq. KOH-Significant[11]
ImidazoleBis-piperidinium compoundsCTAB--High[8]

Experimental Protocols

Protocol 1: General Procedure for Conventional N-Alkylation of a 2-Substituted Imidazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Substituted imidazole (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., NaH, K₂CO₃, NaOH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted imidazole and the anhydrous solvent.

  • Stir the mixture until the imidazole is completely dissolved.

  • Carefully add the base to the solution in portions at room temperature.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the imidazolide anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated imidazole.

Protocol 2: Microwave-Assisted N-Alkylation of a 2-Substituted Imidazole

This protocol describes a general procedure for microwave-assisted synthesis, which often requires a dedicated microwave reactor.

Materials:

  • 2-Substituted imidazole (1.0 eq)

  • Alkylating agent (1.1 - 1.5 eq)

  • Base (optional, depending on the substrate and alkylating agent)

  • Solvent (minimal amount, or solvent-free)

  • Microwave vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine the 2-substituted imidazole, alkylating agent, and base (if required).

  • Add a minimal amount of a suitable solvent if the reaction is not performed neat.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Set the desired temperature, pressure, and reaction time, and start the irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: N-Alkylation of Imidazole using Phase-Transfer Catalysis

This protocol provides a general method for PTC-mediated N-alkylation.

Materials:

  • Imidazole or 2-substituted imidazole (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 18-crown-6) (0.05 - 0.1 eq)

  • Base (e.g., solid KOH, aqueous NaOH)

  • Organic solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • To a round-bottom flask, add the imidazole, the organic solvent, the alkyl halide, and the phase-transfer catalyst.

  • Add the base (either solid or an aqueous solution).

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Substituted Imidazole Reagents Add Base & Alkylating Agent in Solvent Start->Reagents Heating Apply Energy (Conventional Heat or Microwave) Reagents->Heating Quench Quench Reaction (e.g., with Water) Heating->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product N-Alkylated Imidazole Purify->Product

Caption: General experimental workflow for the N-alkylation of 2-substituted imidazoles.

Reaction_Mechanism Imidazole 2-R-Imidazole Imidazolide Imidazolide Anion (Resonance Stabilized) Imidazole->Imidazolide + Base - Base-H⁺ Base Base Product N-Alkylated Imidazole Imidazolide->Product + R'-X AlkylHalide R'-X (Alkyl Halide) Byproduct Base-H⁺ + X⁻

Caption: Simplified reaction pathway for the N-alkylation of a 2-substituted imidazole.

Conclusion

The N-alkylation of 2-substituted imidazoles is a versatile and essential reaction in organic synthesis and medicinal chemistry. The choice of the appropriate protocol depends on the specific substrate, the desired scale of the reaction, and the available resources. This guide provides a starting point for researchers to select and optimize conditions for their specific N-alkylation needs. By understanding the factors that influence the reaction and following the detailed protocols, scientists can efficiently synthesize a diverse range of N-alkylated imidazole derivatives for various applications.

References

Application Note: Purification of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is an organic compound featuring both an imidazole ring and a carboxylic acid functional group. As with many synthesized organic molecules, impurities can be incorporated during the reaction and work-up stages. These impurities may include unreacted starting materials, by-products, or residual solvents. For applications in research, and particularly in drug development, achieving high purity is critical. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] This method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the crude solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will form crystals, while impurities remain in the solution (the mother liquor).[1][2]

This application note provides a detailed protocol for the purification of this compound using the recrystallization method. The procedure is based on established principles for the purification of polar imidazole derivatives and carboxylic acids.[4][5][6]

Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities, so they either remain in solution or can be filtered off while hot.

  • It should not react with the compound being purified.

  • It should be volatile enough to be easily removed from the purified crystals.

For compounds like this compound, which possess both a polar imidazole ring and a hydrogen-bonding carboxylic acid group, polar solvents are generally a good starting point. The parent compound, 2-ethyl-1H-imidazole, is known to be very soluble in water.[7] This suggests that the target acetic acid derivative will also have significant aqueous solubility. Therefore, a mixed-solvent system, often referred to as a co-solvent system, may be more effective than a single solvent.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating the saturation point.[4] Heating this mixture to get a clear solution followed by slow cooling often yields high-purity crystals.

Data Presentation

The effectiveness of the recrystallization process can be quantified by comparing the purity, yield, and physical properties of the material before and after the procedure. The following table provides an example of how to present such data.

(Note: The following data are illustrative examples and do not represent actual experimental results.)

ParameterCrude ProductRecrystallized Product
Purity (by HPLC) 94.5%>99.5%
Yield N/A85%
Melting Point 175-179 °C184-186 °C
Appearance Off-white to tan powderWhite crystalline solid

Experimental Workflow

The overall workflow for the purification of this compound by recrystallization is depicted below. This process begins with the selection of a suitable solvent system, followed by the main recrystallization procedure, and concludes with the isolation and drying of the purified product.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation & Analysis start Crude this compound solvent_selection Solvent System Screening start->solvent_selection dissolution Dissolve in Minimum Hot 'Good' Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration anti_solvent Add 'Anti-Solvent' to Hot Solution until Turbid hot_filtration->anti_solvent reheat Reheat to Clarity anti_solvent->reheat cooling Slow Cooling to Room Temperature reheat->cooling ice_bath Cool in Ice Bath cooling->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration washing Wash Crystals with Cold Solvent vac_filtration->washing drying Dry Crystals Under Vacuum washing->drying analysis Analyze Purity (HPLC, MP) drying->analysis end Pure Crystalline Product analysis->end

Caption: Workflow for the purification of this compound.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Protocol for Solvent System Selection

A systematic screening of solvents is crucial for successful recrystallization.[5] Given the polar nature of the target compound, a good starting point is a polar protic solvent as the "good" solvent and a less polar or nonpolar miscible solvent as the "anti-solvent".

Recommended Solvent Systems for Screening:

  • Good Solvents: Water, Ethanol, Isopropanol

  • Anti-Solvents: Acetone, Ethyl Acetate, Acetonitrile

Procedure:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the "good" solvent (e.g., Water) dropwise at room temperature while agitating the mixture. Observe the solubility.

  • If the compound dissolves easily at room temperature, the solvent is not suitable for single-solvent recrystallization but can be used as the "good" solvent in a co-solvent system.

  • If the compound is poorly soluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent used.

  • Allow the solution to cool to room temperature, and then place it in an ice bath. Observe if crystal formation occurs. An ideal single solvent will show poor solubility at room temperature but good solubility when hot, with significant crystal formation upon cooling.

  • To test a co-solvent system, dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., Ethanol).

  • Slowly add a miscible "anti-solvent" (e.g., Ethyl Acetate) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

  • Gently reheat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly and observe crystallization. The ideal co-solvent system will result in the formation of well-defined crystals upon cooling.

Protocol for Recrystallization

Materials:

  • Crude this compound

  • Selected "good" solvent (e.g., Ethanol)

  • Selected "anti-solvent" (e.g., Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate and add the minimum amount of the hot "good" solvent required to dissolve the solid completely. Stir continuously.

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble material.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears and the solution is clear again. This ensures the solution is saturated at that temperature.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask at the solution-air interface with a glass rod or adding a tiny seed crystal of the pure compound.[4][8]

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent mixture or pure, cold anti-solvent to remove any residual mother liquor containing impurities.[1][2]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for 15-20 minutes. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product and compare it to the crude material.

References

Application Notes and Protocols for Imidazole-Acetic Acid Derivatives as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research for "2-(2-Ethyl-1H-imidazol-1-yl)acetic acid" as a pharmaceutical intermediate did not yield sufficient public-domain information to generate detailed application notes or protocols. The compound is available commercially, indicating its use in chemical synthesis, but its specific roles as a pharmaceutical intermediate are not widely documented in scientific literature or patents.[1]

However, the closely related compound, imidazol-1-yl-acetic acid , is a well-documented and critical intermediate in the synthesis of Zoledronic acid, a potent bisphosphonate drug.[2][3][4][5] The following application notes and protocols are therefore based on imidazol-1-yl-acetic acid and its hydrochloride salt to provide a representative example of how this class of compounds is utilized in pharmaceutical manufacturing.

Application Notes: Imidazol-1-yl-acetic Acid in the Synthesis of Zoledronic Acid

Imidazol-1-yl-acetic acid is a key building block in the industrial synthesis of Zoledronic acid.[5][6] Zoledronic acid is a third-generation nitrogen-containing bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[7][8] The imidazole ring is a crucial component of Zoledronic acid, contributing to its high potency in inhibiting bone resorption.[7]

The primary application of imidazol-1-yl-acetic acid is to introduce the imidazole moiety, which is essential for the biological activity of the final drug product. The synthesis of Zoledronic acid from imidazol-1-yl-acetic acid hydrochloride typically involves a reaction with phosphorous acid and phosphorous oxychloride.[3][9]

Mechanism of Action of the Final Product, Zoledronic Acid

Zoledronic acid acts by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts (bone-resorbing cells).[7][8] This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival.[7][10] The disruption of these processes leads to osteoclast apoptosis and a reduction in bone resorption.[8][10] The inhibition of the RANKL/RANK signaling pathway is also a key part of its mechanism.[8][11]

Below is a diagram illustrating the signaling pathway inhibited by Zoledronic acid.

G cluster_0 Mevalonate Pathway cluster_1 Osteoclast Function & Survival HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoid Precursors Isoprenoid Precursors Mevalonate->Isoprenoid Precursors FPP FPP Isoprenoid Precursors->FPP FPPS FPPS Isoprenoid Precursors->FPPS GGPP GGPP FPP->GGPP Prenylation Prenylation FPP->Prenylation Substrate GGPP->Prenylation Substrate FPPS->FPP Small GTPases (Ras, Rho, Rac) Small GTPases (Ras, Rho, Rac) Cytoskeletal Organization\n& Vesicular Trafficking Cytoskeletal Organization & Vesicular Trafficking Small GTPases (Ras, Rho, Rac)->Cytoskeletal Organization\n& Vesicular Trafficking Cell Survival Cell Survival Small GTPases (Ras, Rho, Rac)->Cell Survival Prenylation->Small GTPases (Ras, Rho, Rac) Activates Osteoclast Activity\n(Bone Resorption) Osteoclast Activity (Bone Resorption) Cytoskeletal Organization\n& Vesicular Trafficking->Osteoclast Activity\n(Bone Resorption) Reduced Bone Resorption Reduced Bone Resorption Osteoclast Activity\n(Bone Resorption)->Reduced Bone Resorption Inhibition leads to Osteoclast Survival Osteoclast Survival Cell Survival->Osteoclast Survival Osteoclast Apoptosis Osteoclast Apoptosis Osteoclast Survival->Osteoclast Apoptosis Inhibition leads to Zoledronic Acid Zoledronic Acid Zoledronic Acid->FPPS Inhibits

Mechanism of action of Zoledronic Acid.

Experimental Protocols

The synthesis of imidazol-1-yl-acetic acid hydrochloride is typically a two-step process involving the N-alkylation of imidazole followed by the hydrolysis of the resulting ester.[3][5]

Synthesis Workflow

The overall workflow from imidazole to Zoledronic acid is depicted below.

G Imidazole Imidazole N-Alkylation N-Alkylation Imidazole->N-Alkylation tert-Butyl Chloroacetate tert-Butyl Chloroacetate tert-Butyl Chloroacetate->N-Alkylation Imidazol-1-yl-acetic acid tert-butyl ester Imidazol-1-yl-acetic acid tert-butyl ester N-Alkylation->Imidazol-1-yl-acetic acid tert-butyl ester Hydrolysis Hydrolysis Imidazol-1-yl-acetic acid tert-butyl ester->Hydrolysis Imidazol-1-yl-acetic acid hydrochloride Imidazol-1-yl-acetic acid hydrochloride Hydrolysis->Imidazol-1-yl-acetic acid hydrochloride Bisphosphonation Bisphosphonation Imidazol-1-yl-acetic acid hydrochloride->Bisphosphonation Phosphorous Acid & POCl3 Phosphorous Acid & POCl3 Phosphorous Acid & POCl3->Bisphosphonation Zoledronic Acid Zoledronic Acid Bisphosphonation->Zoledronic Acid

Synthesis workflow for Zoledronic Acid.
Protocol 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester (N-Alkylation)

This protocol is adapted from a solvent-free synthesis method which is environmentally friendly.[5]

Materials:

  • Imidazole

  • tert-Butyl chloroacetate (TBCA)

  • Potassium carbonate (K2CO3), anhydrous powder

  • Water

Procedure:

  • In a reaction vessel, combine imidazole and anhydrous potassium carbonate.

  • Slowly add tert-butyl chloroacetate to the mixture while stirring at room temperature.

  • Heat the reaction mixture to 70-75 °C and maintain for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 30-35 °C and add water to dissolve the inorganic salts.

  • Cool the mixture to 0-5 °C and stir for 1-2 hours to precipitate the product.

  • Filter the solid product and wash with cold water.

  • Dry the product under vacuum at 40-45 °C to obtain imidazol-1-yl-acetic acid tert-butyl ester.

Protocol 2: Synthesis of Imidazol-1-yl-acetic acid hydrochloride (Ester Hydrolysis)

This protocol describes the hydrolysis of the tert-butyl ester to the final intermediate.[5]

Materials:

  • Imidazol-1-yl-acetic acid tert-butyl ester

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel, suspend imidazol-1-yl-acetic acid tert-butyl ester in water.

  • Heat the mixture to 90-95 °C and stir for 2 hours. The reaction is complete when a clear solution is formed.

  • Cool the solution to 20-25 °C.

  • Slowly add concentrated hydrochloric acid and stir for 30 minutes.

  • Completely evaporate the reaction mass under reduced pressure to obtain imidazol-1-yl-acetic acid hydrochloride as a white solid.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of imidazol-1-yl-acetic acid and its conversion to Zoledronic acid.

Table 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

MethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Solvent-freeK2CO3None70-755-6Not specified[5]
RefluxK2CO3Ethyl AcetateReflux1075[3]

Table 2: Synthesis of Imidazol-1-yl-acetic acid hydrochloride

Starting EsterReagentSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl esterWater, HClWater90-95293[5]
tert-Butyl esterTiCl4, IsopropanolDichloromethane-15 to 0283[3][9]
Benzyl ester10% HCl (aq)Water6524Good[6]

Table 3: Synthesis of Zoledronic Acid

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazol-1-yl-acetic acid HClH3PO3, POCl3Chlorobenzene90-952.557[3][9]
Imidazol-1-yl-acetic acid HClH3PO4 (85%), POCl31,4-Dioxane90-95484 (as monohydrate)[5]

Table 4: Physicochemical and Spectroscopic Data of Imidazol-1-yl-acetic acid Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic DataReference
Imidazol-1-yl-acetic acid tert-butyl esterC9H14N2O2182.22111.3-113.2¹H NMR (CDCl₃): δ 1.47 (s, 9H), 4.58 (s, 2H), 6.94 (s, 1H), 7.09 (s, 1H), 7.49 (s, 1H)[3]
Imidazol-1-yl-acetic acid hydrochlorideC5H7ClN2O2162.57200.3-202.3¹H NMR (DMSO-d₆): δ 4.76 (s, 2H), 6.88 (s, 1H), 7.12 (s, 1H), 7.64 (s, 1H)[5]

References

Application Note and Protocol: 1H NMR Characterization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole is a crucial heterocyclic motif present in a vast array of biologically active molecules, including pharmaceuticals and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the structural elucidation and characterization of imidazole-containing compounds. This document provides a detailed protocol for the 1H NMR characterization of imidazole derivatives, covering sample preparation, data acquisition, and spectral interpretation.

Key Chemical Shift and Coupling Constant Data

The 1H NMR spectrum of imidazole derivatives is characterized by distinct signals for the protons on the imidazole ring (H-2, H-4, and H-5) and the N-H proton. The chemical shifts of these protons are highly sensitive to the electronic environment, which is influenced by substituents, solvent, pH, and tautomerism.[1][2][3]

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) of Imidazole Ring Protons in Various Solvents.

ProtonCDCl₃DMSO-d₆D₂O
H-2 ~7.7-8.2~7.6-8.0~7.8-8.5
H-4 ~7.1-7.5~7.0-7.4~7.2-7.6
H-5 ~7.1-7.5~7.0-7.4~7.2-7.6
N-H Variable, often broad (8-13)Variable, often broad (10-14)Not observed (exchange)

Note: Chemical shifts can vary significantly based on the specific substituents on the imidazole ring. The values presented are general ranges.

Table 2: Typical 1H-1H Coupling Constants (J, Hz) for Imidazole Ring Protons.

CouplingValue (Hz)
³J(H4-H5) ~1.0-1.7
⁴J(H2-H4) ~0.8-1.2
⁴J(H2-H5) ~0.8-1.2

Note: Due to the small magnitude of these coupling constants, the signals for H-4 and H-5 often appear as a singlet or a poorly resolved multiplet, especially in lower field NMR spectrometers.[4]

Factors Influencing 1H NMR Spectra of Imidazole Derivatives

1. Tautomerism: Unsubstituted or N-H substituted imidazoles exist as a mixture of two rapidly interconverting tautomers.[5][6][7] This rapid exchange on the NMR timescale often results in an averaged spectrum where the signals for H-4 and H-5 are equivalent. If the tautomeric equilibrium is shifted or the exchange is slow, distinct signals for H-4 and H-5 may be observed.

2. Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of imidazole protons.[1][3][8][9] Protic solvents like D₂O and methanol-d₄ can lead to the exchange of the N-H proton, causing its signal to broaden or disappear.[10] Hydrogen-bonding interactions between the solvent and the imidazole ring can also influence the electron density and thus the chemical shifts of the ring protons.[2][3]

3. pH Effects: The imidazole ring is basic and can be protonated in acidic conditions.[11] Protonation leads to a significant downfield shift of all ring protons due to the increased positive charge on the ring. The pKa of the imidazole ring is typically around 7, meaning that small changes in pH around this value can lead to substantial changes in the 1H NMR spectrum.[12][13] This pH dependence can be utilized to study the pKa of imidazole derivatives and their behavior in biological systems.[11][12]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

1. Sample Preparation:

  • Amount of Sample: Weigh approximately 5-10 mg of the solid imidazole derivative for a standard 1H NMR experiment.[14][15]

  • Choice of Solvent: Select a deuterated solvent in which the compound is readily soluble. Common choices include CDCl₃, DMSO-d₆, and D₂O.[14] The choice of solvent should also consider potential interactions with the analyte.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[14] Gentle vortexing or sonication can be used to aid dissolution.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) for organic solvents (set to 0.00 ppm), unless the residual solvent peak is used for referencing.[15]

2. NMR Data Acquisition:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is essential for obtaining sharp peaks and high resolution.[14]

  • Acquisition Parameters:

    • Number of Scans: For a typical sample concentration, 8 to 16 scans are usually sufficient.[14][16]

    • Pulse Width: Use a calibrated 90° pulse width for quantitative measurements.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical starting value is 1-2 seconds, but for quantitative analysis, this needs to be determined more accurately.[17]

    • Acquisition Time (aq): A typical acquisition time of 2-4 seconds is generally sufficient.[16]

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.[14]

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[14]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.[14]

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).[14][16]

  • Integration: Integrate the peaks to determine the relative ratios of the different types of protons.[14]

  • Peak Picking: Identify the chemical shift of each signal.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (e.g., TMS) transfer->standard insert Insert Sample into Spectrometer tune_shim Tune and Shim insert->tune_shim set_params Set Acquisition Parameters tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for 1H NMR analysis of imidazole derivatives.

logical_relationships cluster_data 1H NMR Spectrum Data cluster_interpretation Structural Information chem_shift Chemical Shift (δ) electronic_env Electronic Environment chem_shift->electronic_env Indicates coupling Coupling Constant (J) connectivity Proton Connectivity coupling->connectivity Reveals integration Integration num_protons Number of Protons integration->num_protons Determines multiplicity Multiplicity multiplicity->connectivity Indicates molecular_structure Molecular Structure num_protons->molecular_structure electronic_env->molecular_structure connectivity->molecular_structure

Caption: Logical relationships in deducing molecular structure from 1H NMR data.

References

LC-MS analysis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis and LC-MS Analysis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note provides a detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical development. The synthesis involves a two-step process: N-alkylation of 2-ethyl-1H-imidazole followed by ester hydrolysis. A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis and quantification of the final product is also presented. This method utilizes a reverse-phase C18 column with a gradient elution and electrospray ionization mass spectrometry, ensuring high sensitivity and selectivity. The provided protocols and performance data will be valuable for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, starting with the N-alkylation of 2-ethyl-1H-imidazole with a haloacetate ester, followed by the hydrolysis of the resulting ester intermediate.

Experimental Protocol: N-alkylation of 2-ethyl-1H-imidazole

This procedure outlines the synthesis of ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

  • Reaction Setup : In a round-bottom flask, dissolve 2-ethyl-1H-imidazole (1.0 eq) in acetonitrile (10 mL per gram of imidazole).

  • Addition of Base : Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.[1][2]

  • Addition of Alkylating Agent : Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[3]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Extraction : Evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

  • Purification : The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Hydrolysis of Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate

This procedure describes the conversion of the ester intermediate to the final carboxylic acid product.

  • Reaction Setup : Dissolve the crude ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis : Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization : Cool the reaction mixture in an ice bath and carefully neutralize with hydrochloric acid (HCl) to a pH of approximately 6-7.

  • Isolation : The product, this compound, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration.

  • Extraction : If the product does not precipitate, the solvent can be removed under reduced pressure, and the product can be extracted from the residue using a suitable organic solvent.

  • Drying : The isolated solid is then dried under vacuum to yield the final product.

LC-MS Analysis of this compound

The following protocol details a robust method for the quantification of this compound using LC-MS.

Sample Preparation
  • Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a diluent of 50:50 acetonitrile:water.

  • Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Reaction Sample : Dilute an aliquot of the final synthesis reaction mixture with the diluent to a concentration within the calibration range.

  • Filtration : Filter all samples through a 0.22 µm syringe filter before injection into the LC-MS system.[4]

LC-MS Method Parameters

The following table summarizes the instrumental parameters for the LC-MS analysis.

ParameterValue
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ion (m/z) To be determined by infusion and fragmentation analysis
Spray Voltage 3.5 kV
Capillary Temp. 320 °C

Quantitative Data and Performance

The following table presents representative quantitative data for the LC-MS analysis of imidazole carboxylic acids. This data is based on published methods for similar analytes and serves as a guideline for the expected performance of the method described above.[4][5][6]

ParameterExpected Performance
Analyte This compound
Matrix Reaction Mixture (diluted)
Limit of Detection (LOD) 1-10 nM
Limit of Quantitation (LOQ) 5-50 nM
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy/Recovery 90-110%

Experimental Workflow

The following diagram illustrates the complete workflow from the synthesis of this compound to its analysis by LC-MS.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis start Starting Materials: 2-Ethyl-1H-imidazole Ethyl bromoacetate n_alkylation Step 1: N-Alkylation (K2CO3, Acetonitrile, Reflux) start->n_alkylation ester_intermediate Intermediate: Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate n_alkylation->ester_intermediate hydrolysis Step 2: Ester Hydrolysis (NaOH, H2O/Ethanol) ester_intermediate->hydrolysis final_product Final Product: This compound hydrolysis->final_product sample_prep Sample Preparation (Dilution and Filtration) final_product->sample_prep lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the synthesis and LC-MS analysis of this compound.

Conclusion

This application note provides comprehensive and detailed protocols for the synthesis and subsequent LC-MS analysis of this compound. The described synthesis route is efficient and the analytical method is sensitive, selective, and suitable for the accurate quantification of the target compound. These methodologies are designed to be readily implemented in a research or drug development laboratory setting, facilitating the production and analysis of this important chemical entity.

References

Application Notes and Protocols for Imidazole Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current landscape concerning 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and its analogs reveals a significant focus on their roles as synthetic intermediates rather than as direct therapeutic agents. Notably, direct applications of this compound in drug discovery are not extensively documented in publicly available scientific literature. However, the closely related compound, 2-(1H-imidazol-1-yl)acetic acid, serves as a critical precursor in the synthesis of Zoledronic acid, a potent bisphosphonate medication.

This document provides a comprehensive overview of the applications and synthetic protocols for 2-(1H-imidazol-1-yl)acetic acid as a key intermediate. Additionally, it will briefly touch upon the broader therapeutic potential of other imidazole-containing compounds to provide a contextual framework for researchers and scientists in drug development.

2-(1H-imidazol-1-yl)acetic acid: A Key Intermediate for Zoledronic Acid

Zoledronic acid is a third-generation bisphosphonate used to treat hypercalcemia, bone metastases, and osteoporosis by inhibiting osteoclast activity and bone resorption.[1][2] The synthesis of Zoledronic acid heavily relies on the availability of 2-(1H-imidazol-1-yl)acetic acid. Several synthetic routes to obtain this crucial intermediate have been developed, aiming for improved yield, cost-effectiveness, and environmental safety.[1][2][3]

Synthesis of 2-(1H-imidazol-1-yl)acetic acid

Multiple methodologies have been reported for the synthesis of 2-(1H-imidazol-1-yl)acetic acid, often involving the N-alkylation of imidazole with a haloacetic acid derivative. A summary of various synthetic approaches is presented below.

Method Starting Materials Reagents Solvent Key Features Reference
Method A Imidazole, tert-butyl chloroacetateK₂CO₃Ethyl acetateN-alkylation followed by ester cleavage.[1][4]
Method B Benzyl alcohol, chloroacetyl chloride, imidazoleN,N-diisopropylethylamine, K₂CO₃, HClNot specifiedCondensation followed by SN2 attack and acidic hydrolysis.[2]
Method C Imidazole, tert-butyl chloroacetateSuitable baseSolvent-freeA green chemistry approach minimizing the use of organic solvents.[3]
Method D Imidazole, methyl chloroacetateK₂CO₃, TBAB or KIDMF, TolueneUse of phase transfer catalyst or iodide to facilitate the reaction.[3]
Experimental Protocols for the Synthesis of 2-(1H-imidazol-1-yl)acetic acid

Protocol 1: Synthesis via N-alkylation of Imidazole with tert-butyl chloroacetate (Method A) [1][4]

  • Preparation of imidazol-1-yl-acetic acid tert-butyl ester:

    • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered K₂CO₃ (29.0 g, 0.21 mol).

    • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

    • Reflux the mixture for 10 hours, monitoring the reaction completion by TLC.

    • After completion, quench the reaction with cold water (80 mL) and separate the ethyl acetate layer.

    • Extract the aqueous layer with ethyl acetate (2 x 80 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester.

  • Cleavage of the tert-butyl ester:

    • Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

    • Cool the solution to -15 to -10 °C.

    • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

    • Stir the mixture at -5 to 0 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

    • Filter the resulting solid to afford 2-(1H-imidazol-1-yl)acetic acid hydrochloride as an off-white crystalline solid.

Protocol 2: Solvent-Free Synthesis (Method C) [3]

  • Preparation of imidazol-1-yl-acetic acid tert-butyl ester:

    • React imidazole with tert-butyl chloroacetate in the presence of a suitable base in a solvent-free medium.

    • Isolate the product by adding water to the reaction mixture.

  • Hydrolysis and Salt Formation:

    • Hydrolyze the resulting imidazol-1-yl-acetic acid tert-butyl ester.

    • Treat with hydrochloric acid to obtain 2-(1H-imidazol-1-yl)acetic acid hydrochloride.

Synthesis of Zoledronic Acid from 2-(1H-imidazol-1-yl)acetic acid

The conversion of 2-(1H-imidazol-1-yl)acetic acid hydrochloride to Zoledronic acid is a critical final step.

G cluster_0 Synthesis of Zoledronic Acid Imidazole Imidazole Imidazol-1-yl-acetic acid Imidazol-1-yl-acetic acid Imidazole->Imidazol-1-yl-acetic acid N-alkylation Haloacetic acid derivative Haloacetic acid derivative Haloacetic acid derivative->Imidazol-1-yl-acetic acid Zoledronic Acid Zoledronic Acid Imidazol-1-yl-acetic acid->Zoledronic Acid Reaction with PCl3 & H3PO3 Phosphorus trichloride Phosphorus trichloride Phosphorus trichloride->Zoledronic Acid Phosphorous acid Phosphorous acid Phosphorous acid->Zoledronic Acid

Synthesis of Zoledronic Acid.

Broader Context: Imidazole Derivatives in Drug Discovery

While this compound itself lacks documented applications, the imidazole scaffold is a common motif in a variety of therapeutic agents.

  • Antiprotozoal Agents: Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and shown to possess potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica.[5]

  • Anticonvulsants: Derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have been investigated for their anticonvulsant properties, with some compounds showing strong effects in preclinical models.[6]

  • Anticancer Agents:

    • 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides have been synthesized and evaluated for their antimicrobial and cytotoxic activity against human colorectal cancer cell lines.[7]

    • Other heterocyclic compounds derived from pyrazole-based hydrazides containing an imidazole moiety have shown significant cytotoxic activity against colon and breast cancer cell lines.[8]

  • Hypoxia Imaging Agents: 2-nitroimidazole derivatives, such as [18F]EF1 and [18F]EF5, are utilized as PET imaging agents to detect hypoxic tumors, which can be crucial for planning cancer therapy.[9][10][11] The core structure often involves a 2-(2-nitro-1H-imidazol-1-yl)acetic acid backbone.

  • Enzyme Inhibitors: A complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, has been identified as a novel diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitor with potential for treating metabolic disorders.[12]

Conclusion

Currently, there is a lack of specific data on the application of this compound in drug discovery. The available research predominantly focuses on the closely related compound, 2-(1H-imidazol-1-yl)acetic acid, as an essential building block for the synthesis of Zoledronic acid. The synthetic protocols provided for this analog can serve as a valuable starting point for the synthesis of this compound. The broader examples of imidazole-containing compounds in various therapeutic areas underscore the potential of this chemical scaffold. Further research is required to explore the biological activities of this compound and determine its potential as a lead compound in drug discovery.

References

Application Notes and Protocols for the Synthesis of Imidazole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of two key imidazole acetic acid isomers: imidazol-1-yl-acetic acid and imidazole-4-acetic acid. These compounds are significant intermediates in the synthesis of pharmaceuticals, such as the bisphosphonate zoledronic acid, and are also studied for their biological activities. The protocols are based on established chemical and biocatalytic methods, offering flexibility for different laboratory settings and research needs.

I. Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

This section details two common and effective methods for the synthesis of imidazol-1-yl-acetic acid hydrochloride, a crucial precursor for zoledronic acid.[1][2] The first protocol involves a solvent-based N-alkylation and subsequent non-aqueous ester cleavage, while the second presents a more environmentally friendly solvent-free approach with aqueous hydrolysis.[2][3]

Method 1: Solvent-Based Synthesis via Non-Aqueous Ester Cleavage

This method involves the N-alkylation of imidazole with tert-butyl chloroacetate in an organic solvent, followed by a non-aqueous cleavage of the resulting ester using titanium tetrachloride.[1]

Experimental Workflow:

imidazole Imidazole reflux Reflux (10h) imidazole->reflux tbca tert-Butyl Chloroacetate tbca->reflux k2co3 K2CO3, Ethyl Acetate k2co3->reflux ester Imidazol-1-yl-acetic acid tert-butyl ester reflux->ester cleavage Ester Cleavage (-15°C to 0°C) ester->cleavage ticl4 TiCl4, Dichloromethane ticl4->cleavage iproh Isopropyl Alcohol cleavage->iproh product Imidazol-1-yl-acetic acid Hydrochloride iproh->product

Caption: Workflow for solvent-based synthesis of imidazol-1-yl-acetic acid HCl.

Quantitative Data Summary:

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
N-alkylationImidazole, tert-Butyl Chloroacetate, K₂CO₃Ethyl AcetateReflux10~90[1]
Ester Cleavage & Salt FormationImidazol-1-yl-acetic acid tert-butyl ester, Titanium tetrachloride, Isopropyl alcoholDichloromethane-15 to 0283[1][4]

Detailed Experimental Protocol:

Part A: Preparation of Imidazol-1-yl-acetic acid tert-butyl ester [1]

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours. Monitor the reaction completion by TLC (10% MeOH/CHCl₃).

  • After completion, cool the reaction mass and quench with cold water (80 mL).

  • Separate the ethyl acetate layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate layer under reduced pressure to obtain the crude ester.

Part B: Preparation of Imidazol-1-yl-acetic acid hydrochloride [1][4]

  • Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

  • Cool the solution to -15 to -10 °C.

  • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Allow the reaction mass to stir at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • Filter the resulting solid, wash with isopropyl alcohol, and dry under vacuum to afford imidazol-1-yl-acetic acid hydrochloride as an off-white crystalline solid.[4]

Method 2: Solvent-Free Synthesis with Aqueous Hydrolysis

This protocol offers a greener alternative by avoiding hazardous organic solvents in the N-alkylation step and utilizing water for the hydrolysis of the ester.[2][3]

Experimental Workflow:

imidazole Imidazole alkylation Solvent-Free N-alkylation imidazole->alkylation tbca tert-Butyl Chloroacetate tbca->alkylation base Base (e.g., K2CO3) base->alkylation ester Imidazol-1-yl-acetic acid tert-butyl ester alkylation->ester hydrolysis Hydrolysis (90-95°C, 2h) ester->hydrolysis water Water water->hydrolysis hcl Conc. HCl hydrolysis->hcl product Imidazol-1-yl-acetic acid Hydrochloride hcl->product

Caption: Workflow for solvent-free synthesis of imidazol-1-yl-acetic acid HCl.

Quantitative Data Summary:

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
N-alkylationImidazole, tert-Butyl Chloroacetate, BaseSolvent-freeNot specified-Good[2]
Hydrolysis & Salt FormationImidazol-1-yl-acetic acid tert-butyl ester, Water, Concentrated HClWater90-952Good[2]

Detailed Experimental Protocol:

Part A: Solvent-Free Preparation of Imidazol-1-yl-acetic acid tert-butyl ester [2]

  • Mix imidazole, tert-butyl chloroacetate, and a suitable base (e.g., potassium carbonate) in a reaction vessel without any solvent.

  • The reaction is carried out under appropriate heating (temperature and time to be optimized based on laboratory scale).

  • After the reaction is complete (monitored by TLC), add water to the reaction mixture to isolate the imidazol-1-yl-acetic acid tert-butyl ester.

Part B: Hydrolysis and Preparation of Imidazol-1-yl-acetic acid hydrochloride [2]

  • Take the imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and add water (200 mL).

  • Heat the mixture to 90-95 °C and stir for 2 hours. A clear solution indicates the completion of the reaction.

  • Cool the solution to 20-25 °C.

  • Add 10 mL of concentrated hydrochloric acid and stir for 30 minutes.

  • The product can be isolated by cooling and filtration or by evaporation of water.

II. Synthesis of Imidazole-4-acetic Acid

This section describes a biocatalytic approach for the synthesis of imidazole-4-acetic acid starting from the readily available amino acid, L-histidine. This method is environmentally friendly and highly specific.[5][6]

Method 3: Biocatalytic Synthesis from L-Histidine

This two-step bioprocess utilizes whole-cell biocatalysts. First, L-histidine is converted to imidazole-4-pyruvic acid (IPA) by an E. coli biocatalyst expressing L-amino acid deaminase. The resulting IPA is then decarboxylated to imidazole-4-acetic acid (IAA) using hydrogen peroxide.[5][6]

Biocatalytic Pathway:

l_his L-Histidine biocatalyst E. coli expressing L-amino acid deaminase l_his->biocatalyst Deamination ipa Imidazole-4-pyruvic acid biocatalyst->ipa h2o2 H2O2 ipa->h2o2 Decarboxylation iaa Imidazole-4-acetic acid h2o2->iaa

Caption: Biocatalytic synthesis of imidazole-4-acetic acid from L-histidine.

Quantitative Data Summary:

StepSubstrateBiocatalyst/ReagentKey ConditionsYield (%)Reference
DeaminationL-Histidine (50 mM)E. coli expressing membrane-bound L-amino acid deaminaseOptimized pH, temperature, and biocatalyst conc.-[5][6]
Oxidative DecarboxylationImidazole-4-pyruvic acidH₂O₂Optimized conditions69.9 (overall)[5][6]

Detailed Experimental Protocol:

Note: This protocol provides a general outline. Specific details regarding the preparation of the whole-cell biocatalyst and optimization of reaction conditions should be referred to in the primary literature.[5][6]

Part A: Biotransformation of L-Histidine to Imidazole-4-pyruvic acid (IPA)

  • Prepare a whole-cell biocatalyst of E. coli expressing membrane-bound L-amino acid deaminase from Proteus vulgaris.

  • In a suitable buffer system, combine the whole-cell biocatalyst with L-histidine.

  • Incubate the reaction mixture under optimized conditions of temperature and pH.[6]

  • Monitor the conversion of L-histidine to IPA using appropriate analytical techniques (e.g., HPLC).

Part B: Conversion of IPA to Imidazole-4-acetic acid (IAA)

  • To the reaction mixture containing the synthesized IPA, add hydrogen peroxide (H₂O₂).

  • The IPA is decarboxylated to IAA under the action of H₂O₂.[5]

  • After the reaction is complete, the IAA can be purified from the reaction mixture using standard chromatographic techniques.

These protocols provide a foundation for the synthesis of imidazole acetic acids in a research or drug development setting. For optimal results and safety, it is recommended to consult the original research articles and perform appropriate risk assessments before conducting any of the described experiments.

References

use of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid emerges as a pivotal building block in the landscape of organic synthesis. Its unique structural motif, featuring a substituted imidazole ring coupled with a carboxylic acid function, offers a versatile scaffold for the construction of complex molecules with significant therapeutic potential. This document provides a detailed overview of its applications and standardized protocols for its use.

The imidazole core is a ubiquitous feature in numerous biologically active compounds and approved drugs.[1][2][3][4] The presence of the 2-ethyl group and the N-acetic acid side chain on the imidazole ring of this compound provides specific steric and electronic properties that can be exploited for targeted drug design. This functionalized imidazole is a key intermediate in the synthesis of a variety of compounds, from small molecule inhibitors to more complex drug candidates.

Application Notes

This compound serves as a valuable precursor in the synthesis of a range of molecular frameworks. Its primary utility lies in its bifunctional nature: the carboxylic acid group allows for amide bond formation, esterification, and other transformations, while the imidazole ring can participate in coordination chemistry, hydrogen bonding, and as a key pharmacophore.

One of the most prominent applications of closely related imidazole-1-yl-acetic acids is in the synthesis of bisphosphonates, such as Zoledronic acid.[1][5] These compounds are critical in the treatment of osteoporosis, cancer-related bone complications, and Paget's disease of bone.[4][5] The imidazole moiety is crucial for the biological activity of these drugs. By analogy, the 2-ethyl substituted variant is a prime candidate for the development of new generations of bisphosphonates with potentially altered efficacy or pharmacokinetic profiles.

Furthermore, the imidazole scaffold is a cornerstone in the development of anticancer agents, antivirals, and antifungals.[2][6] The ability to readily modify the carboxylic acid group of this compound allows for its incorporation into larger molecules, enabling the exploration of new chemical space in the quest for novel therapeutics.

Synthetic Protocols

The synthesis of this compound can be achieved through the N-alkylation of 2-ethylimidazole with a suitable two-carbon building block bearing a protected carboxylic acid. A common and effective method involves the use of haloacetic acid esters, followed by hydrolysis.

General Workflow for Synthesis

Synthetic Workflow Start Start: 2-Ethylimidazole Step1 N-Alkylation with Haloacetate Ester Start->Step1 Intermediate Ester Intermediate: Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate

This protocol describes the N-alkylation of 2-ethylimidazole with ethyl bromoacetate.

Materials:

  • 2-Ethylimidazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-ethylimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Value Reference
Reactants 2-Ethylimidazole, Ethyl bromoacetateAdapted from[1]
Base Potassium CarbonateAdapted from[1]
Solvent AcetonitrileAdapted from[1]
Reaction Temp. Reflux (~82°C)Adapted from[1]
Reaction Time 4-6 hoursAdapted from[1]
Typical Yield 70-85%Estimated from similar reactions[1]

Protocol 2: Hydrolysis of Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate

This protocol details the conversion of the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol or Methanol (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1.0 eq) in a mixture of water and ethanol (optional, to aid solubility).

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Filter the solid precipitate and wash with cold water.

  • Dry the solid under vacuum to obtain this compound.

Parameter Value Reference
Reactant Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetateAdapted from[5]
Reagent Sodium HydroxideAdapted from[5]
Solvent Water / EthanolAdapted from[5]
Reaction Temp. Room temperature to 50°CAdapted from[5]
Reaction Time 2-4 hoursAdapted from[5]
Typical Yield >90%Estimated from similar reactions[5]

Logical Relationship of Synthetic Steps

Synthetic_Logic cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Ethylimidazole 2-Ethylimidazole Product_1 Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate 2-Ethylimidazole->Product_1 Reflux Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Product_1 Reflux Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product_1 Reflux Solvent (ACN) Solvent (ACN) Solvent (ACN)->Product_1 Reflux Ester_Intermediate Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate Product_2 This compound Ester_Intermediate->Product_2 1. Stir 2. Acidify Base (NaOH) Base (NaOH) Base (NaOH)->Product_2 1. Stir 2. Acidify Acid (HCl) Acid (HCl)

Caption: Logical flow of the two-step synthesis.

The strategic use of this compound as a synthetic building block opens avenues for the creation of novel molecules with tailored properties for drug discovery and development. The protocols provided herein offer a robust foundation for the synthesis of this valuable intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the reaction yield of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the N-alkylation of 2-ethyl-1H-imidazole with a haloacetic acid derivative.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Answer: Low yields in the N-alkylation of 2-ethyl-1H-imidazole can stem from several factors, primarily related to the nucleophilicity of the imidazole, the reactivity of the alkylating agent, and the reaction conditions. Key areas to investigate include:

  • Incomplete Deprotonation: The imidazole nitrogen must be deprotonated to act as an effective nucleophile. The choice of base is critical. For sterically hindered imidazoles like 2-ethyl-1H-imidazole, a stronger base may be required to achieve sufficient deprotonation.[1][2]

  • Steric Hindrance: The ethyl group at the C2 position of the imidazole ring can sterically hinder the approach of the alkylating agent to the N1 position, slowing down the reaction rate and potentially favoring side reactions.[1][3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions such as dialkylation and decomposition of reactants or products.[4] Careful optimization of the temperature is crucial.

  • Solvent Choice: The solvent plays a significant role in dissolving the reactants and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents are generally preferred for this type of reaction.[4]

Question 2: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I minimize this?

Answer: The formation of a dialkylated imidazolium salt is a common side reaction where the already N-alkylated product, which is still nucleophilic, reacts with another molecule of the alkylating agent.[2] To minimize this:

  • Control Stoichiometry: Use a slight excess of the 2-ethyl-1H-imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). Avoid using an excess of the alkylating agent.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of it at any given time, thus reducing the likelihood of a second alkylation event.

  • Moderate Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation, which typically has a higher activation energy than the initial N-alkylation.[2]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.[4]

Question 3: My starting material is not fully consumed, even after a long reaction time. What can I do?

Answer: Incomplete conversion is often due to insufficient reactivity. Consider the following adjustments:

  • Stronger Base/Solvent System: Switch to a stronger base to ensure complete deprotonation of the imidazole. For example, if you are using a weak base like potassium carbonate (K₂CO₃), you could try a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[4]

  • More Reactive Alkylating Agent: If you are using an alkyl chloride (e.g., ethyl chloroacetate), consider switching to the more reactive alkyl bromide (ethyl bromoacetate). The reactivity of alkyl halides follows the order I > Br > Cl.

  • Increase Reaction Temperature: Gradually increasing the reaction temperature in increments while monitoring the reaction progress can help to drive the reaction to completion.[4] However, be mindful of potential side reactions at higher temperatures.

  • Use of a Catalyst: In some cases, the addition of a catalytic amount of an iodide salt (e.g., potassium iodide or sodium iodide) can enhance the rate of reaction with an alkyl chloride or bromide through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[5]

Question 4: The purification of the final product is challenging. What are some common issues and their solutions?

Answer: Purification can be complicated by the presence of unreacted starting materials, side products, and inorganic salts.

  • Removal of Inorganic Salts: If an inorganic base was used, ensure it is completely removed by filtration or an aqueous work-up before chromatographic purification.

  • Chromatographic Separation: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating the product from less polar starting materials and more polar side products.

  • Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities by performing an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified and the product extracted back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

The following tables summarize the impact of different reaction parameters on the N-alkylation of imidazoles, based on literature for similar substrates. This data can guide the optimization of the synthesis of this compound.

Table 1: Effect of Base and Solvent on N-Alkylation Yield (General Trends)

BaseSolventExpected Yield TrendNotes
K₂CO₃AcetonitrileModerate to GoodA common and effective combination for many imidazole alkylations.[6]
K₂CO₃DMFModerate to GoodDMF can enhance solubility and reaction rates.[6]
NaHTHF/DMFGood to ExcellentA strong base system, particularly useful for less reactive or sterically hindered imidazoles. Requires anhydrous conditions.[4]
Cs₂CO₃DMFGood to ExcellentOften reported to be highly effective, though more expensive.[4]
Na₂CO₃AcetoneModerateA milder base, may require longer reaction times or higher temperatures.[5]

Table 2: Troubleshooting Low Yields

SymptomPossible CauseSuggested Solution
Low conversionIncomplete deprotonationUse a stronger base (e.g., NaH).[4]
Low reactivity of alkylating agentSwitch from chloroacetate to bromoacetate.[5]
Insufficient temperatureGradually increase the reaction temperature while monitoring.[4]
Formation of multiple productsDialkylationUse a slight excess of 2-ethyl-1H-imidazole; add alkylating agent slowly.[2]
C-alkylationLess common, but can occur with sterically hindered N-positions. Optimization of base and solvent may help.
Product decompositionExcessive temperatureLower the reaction temperature and monitor closely.[4]
Unstable reagentsUse fresh, purified starting materials and solvents.[2]

Experimental Protocols

The synthesis of this compound is typically performed in a two-step process: N-alkylation of 2-ethyl-1H-imidazole with an ester of a haloacetic acid, followed by hydrolysis of the resulting ester.

Protocol 1: N-Alkylation of 2-Ethyl-1H-imidazole with Ethyl Chloroacetate using K₂CO₃

  • Reaction Setup: To a solution of 2-ethyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.1 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate

  • Reaction Setup: Dissolve the crude or purified ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify to a pH of approximately 5-6 with an aqueous acid (e.g., 1M HCl). The product may precipitate at this stage.

  • Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.

  • Purification: The crude this compound can be purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and optimization of this compound.

Reaction_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole N-Alkylation N-Alkylation 2-Ethyl-1H-imidazole->N-Alkylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-Alkylation Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate Ester Intermediate Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate N-Alkylation->Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Hydrolysis Water Water Water->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Increase_Base_Strength Increase Base Strength (e.g., NaH) Incomplete_Conversion->Increase_Base_Strength Yes Check_Stoichiometry Adjust Stoichiometry (Excess Imidazole) Side_Products->Check_Stoichiometry Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Increase_Base_Strength->Side_Products Increase_Temperature Increase Temperature Increase_Base_Strength->Increase_Temperature Change_Alkylating_Agent Use More Reactive Alkylating Agent (Bromo) Increase_Temperature->Change_Alkylating_Agent Change_Alkylating_Agent->Side_Products Lower_Temperature Lower Temperature Check_Stoichiometry->Lower_Temperature Slow_Addition Slow Addition of Alkylating Agent Lower_Temperature->Slow_Addition Slow_Addition->Purification_Issues Optimize_Chromatography Optimize Chromatography Purification_Issues->Optimize_Chromatography Yes End Yield Improved Purification_Issues->End No Acid_Base_Extraction Perform Acid-Base Extraction Optimize_Chromatography->Acid_Base_Extraction Acid_Base_Extraction->End

Caption: A logical workflow for troubleshooting low reaction yield.

Optimization_Parameters Yield Reaction Yield Base Base Base->Yield Strength (e.g., K2CO3 vs NaH) Solvent Solvent Solvent->Yield Polarity (e.g., ACN, DMF) Temperature Temperature Temperature->Yield Rate vs. Side Reactions Alkylating_Agent Alkylating Agent Alkylating_Agent->Yield Reactivity (Cl vs. Br) Stoichiometry Stoichiometry Stoichiometry->Yield imidazole vs. alkylating agent

Caption: Key parameters influencing the reaction yield.

References

common side products in the synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

  • Potential Cause 1: Incomplete Deprotonation of 2-Ethylimidazole. The N-alkylation reaction requires the deprotonation of the imidazole ring to form the nucleophilic imidazolate anion. If the base is not strong enough or if the reaction conditions are not anhydrous (for moisture-sensitive bases like NaH), the deprotonation will be incomplete, leading to a low yield.

    • Solution:

      • Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure strictly anhydrous conditions when using NaH.[1]

      • If using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), consider a more polar aprotic solvent such as DMF or DMSO to enhance basicity and solubility.[1]

      • Increase the reaction temperature to promote deprotonation and nucleophilic attack. Monitor for potential decomposition of starting materials or products at higher temperatures.

  • Potential Cause 2: Low Reactivity of the Alkylating Agent. Ethyl chloroacetate is less reactive than the corresponding bromo- or iodoacetate.

    • Solution:

      • Consider substituting ethyl chloroacetate with ethyl bromoacetate or ethyl iodoacetate to increase the rate of the Sₙ2 reaction.[1]

      • The addition of a catalytic amount of sodium or potassium iodide can in-situ convert the chloroacetate to the more reactive iodoacetate.

  • Potential Cause 3: Inefficient Reaction Conditions. The choice of solvent and temperature plays a critical role in the reaction outcome.

    • Solution:

      • Screen different solvents. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective for N-alkylation of imidazoles.[1]

      • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or decomposition.[1] A systematic approach, gradually increasing the temperature while monitoring the reaction by TLC or LC-MS, is recommended.

Issue 2: Formation of Significant Amounts of Side Products

  • Potential Cause 1: Dialkylation. The N-alkylated product, ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, is still nucleophilic and can react with another molecule of ethyl chloroacetate to form a quaternary imidazolium salt. This is a common side reaction, particularly with an excess of the alkylating agent or at elevated temperatures.[2]

    • Solution:

      • Stoichiometric Control: Use a slight excess of 2-ethylimidazole relative to ethyl chloroacetate (e.g., 1.1 to 1.2 equivalents of the imidazole).

      • Controlled Addition: Add the ethyl chloroacetate slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.

      • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the second alkylation.[2]

  • Potential Cause 2: C-alkylation. Although less common, alkylation can occur at the C4 or C5 positions of the imidazole ring.[1]

    • Solution: This side reaction is generally minor. Purification by column chromatography is the most effective way to separate C-alkylated isomers from the desired N-alkylated product.

  • Potential Cause 3: Hydrolysis of the Ester. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid during the reaction or aqueous workup, especially under basic or acidic conditions.

    • Solution:

      • Ensure anhydrous reaction conditions if possible.

      • During workup, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Issue 3: Difficulty in Product Purification

  • Potential Cause 1: Presence of Multiple Impurities. The crude product may contain unreacted starting materials, the dialkylated salt, and other side products, making purification challenging.

    • Solution:

      • Extraction: Perform a careful aqueous workup. The desired product can be extracted into an organic solvent like ethyl acetate. Washing with brine can help to remove water-soluble impurities.

      • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common choice.

      • Crystallization: If the final product (the carboxylic acid) is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process:

  • N-alkylation: 2-Ethylimidazole is reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Q2: Which base is best for the N-alkylation step?

A2: The choice of base depends on the desired reactivity and reaction conditions.[1]

  • Strong bases (e.g., NaH): These ensure complete deprotonation but require strictly anhydrous conditions and may promote dialkylation.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These are easier to handle and often provide good yields, especially with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.[1]

Q3: Are there any side reactions involving the 2-ethyl group of the imidazole?

A3: While theoretically possible, side reactions involving the 2-ethyl group (e.g., oxidation or elimination) are not commonly reported under standard N-alkylation conditions. The primary reactive site is the N-H proton of the imidazole ring. The reaction conditions are generally not harsh enough to promote reactions at the ethyl group.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[3][4] A suitable mobile phase would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting 2-ethylimidazole spot and the appearance of the product spot indicate the reaction's progress. For more detailed analysis, LC-MS can be used.[2]

Data Presentation

The following table provides illustrative data on the impact of different reaction conditions on the product distribution in the N-alkylation of 2-ethylimidazole with ethyl chloroacetate. Note: This data is representative and intended to demonstrate general trends.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Product Yield (%)Dialkylation (%)Unreacted Imidazole (%)
1K₂CO₃ (1.5)AcetoneReflux2465530
2K₂CO₃ (1.5)DMF8012801010
3Cs₂CO₃ (1.5)Acetonitrile60188587
4NaH (1.2)THF (anhydrous)2589015<5
5NaH (1.2)DMF (anhydrous)2569218<5

Experimental Protocols

1. Synthesis of Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate

  • Materials:

    • 2-Ethylimidazole

    • Ethyl chloroacetate

    • Potassium carbonate (anhydrous, powdered)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-ethylimidazole (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 equiv.) dropwise to the stirred mixture.

    • Heat the reaction mixture to 80°C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

2. Synthesis of this compound (Hydrolysis)

  • Materials:

    • Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

    • Hydrochloric acid (e.g., 6 M) or Sodium hydroxide solution (e.g., 2 M)

    • Dichloromethane or other suitable organic solvent for extraction

  • Procedure (Acidic Hydrolysis):

    • Dissolve the ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1.0 equiv.) in aqueous hydrochloric acid.

    • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Procedure (Basic Hydrolysis):

    • Dissolve the ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1.0 equiv.) in an aqueous or alcoholic solution of sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to the isoelectric point to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow General Workflow for Synthesis of this compound cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification start_materials 2-Ethylimidazole + Ethyl Chloroacetate reaction_alkylation Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start_materials->reaction_alkylation product_ester Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate reaction_alkylation->product_ester reaction_hydrolysis Acid or Base (e.g., HCl or NaOH) Heat product_ester->reaction_hydrolysis final_product This compound reaction_hydrolysis->final_product purification Workup & Purification (Extraction, Chromatography, Crystallization) final_product->purification

Caption: General workflow for the synthesis of this compound.

Side_Products Potential Side Products in N-Alkylation Step cluster_products Reaction Products main_reaction 2-Ethylimidazole + Ethyl Chloroacetate desired_product Desired Product: Ethyl 2-(2-Ethyl-1H-imidazol-1-yl)acetate main_reaction->desired_product Main Pathway dialkylation Dialkylation Product: Imidazolium Salt main_reaction->dialkylation Side Reaction (Excess Alkylating Agent) c_alkylation C-Alkylation Product main_reaction->c_alkylation Minor Side Reaction hydrolysis Hydrolysis of Ester desired_product->hydrolysis Side Reaction (Aqueous Workup)

References

Technical Support Center: Optimizing N-Alkylation of 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-ethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address challenges in optimizing reaction temperature and other critical parameters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-alkylation of 2-ethylimidazole.

Question: My N-alkylation of 2-ethylimidazole is giving a low yield or is not proceeding to completion. How can I improve it?

Answer: Low yields in the N-alkylation of 2-ethylimidazole can arise from several factors, primarily related to incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction temperature.[1] The ethyl group at the C2 position can also introduce steric hindrance, potentially slowing down the reaction compared to unsubstituted imidazole.[2]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Selection: For complete deprotonation, a suitable base is crucial. While weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially with reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) may be necessary to ensure complete deprotonation and enhance nucleophilicity.[1]

    • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base, facilitating the reaction.[1] The choice of solvent can significantly influence the reaction rate.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Ensure the purity of your alkylating agent, as degradation can lead to poor results.

  • Optimize the Reaction Temperature:

    • Increasing the reaction temperature can significantly enhance the reaction rate and yield, particularly for less reactive substrates.[1] A systematic approach is recommended, starting from room temperature and gradually increasing the temperature while monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Be aware that excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1] For some substituted imidazoles, temperatures in the range of 60-80 °C have been found to be effective.[1] In other cases, reflux temperatures may be required.[3]

Question: I am observing a significant amount of a dialkylated product (an imidazolium salt) in my reaction mixture. How can I minimize this side reaction?

Answer: The N-alkylated 2-ethylimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, particularly with an excess of the alkylating agent or at elevated temperatures.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration of the alkylating agent at any given time, disfavoring the second alkylation.[3]

  • Optimize Temperature: Lowering the reaction temperature can reduce the rate of the second alkylation, which often has a higher activation energy than the initial N-alkylation.[2]

  • Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the starting 2-ethylimidazole has been consumed to prevent the product from reacting further.[2]

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: For unsymmetrically substituted imidazoles, the formation of regioisomers is a common challenge.[4] In the case of 2-ethylimidazole, the two nitrogen atoms (N1 and N3) are equivalent, so regioselectivity is not an issue. However, if there were other substituents on the ring (e.g., at the 4 or 5 position), the following factors would be important:

  • Steric Hindrance: Alkylation will generally be favored at the less sterically hindered nitrogen atom.[2][5]

  • Protecting Groups: In complex syntheses, using a protecting group on one of the nitrogen atoms is a reliable strategy to direct alkylation to a specific nitrogen.[1]

  • Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the N-alkylation of 2-ethylimidazole?

A1: A good starting point is room temperature. If no significant reaction is observed, gradually increase the temperature in increments (e.g., to 40 °C, 60 °C, and 80 °C), monitoring the reaction progress at each stage.[1] For many substituted imidazoles, a temperature range of 60-80 °C is often effective.[1]

Q2: Can microwave irradiation be used to optimize the reaction?

A2: Yes, microwave-assisted synthesis can be a powerful tool to accelerate the N-alkylation of imidazoles.[2] It often leads to shorter reaction times and can improve yields. A typical microwave protocol would involve heating the reactants in a sealed vessel with a high-boiling point solvent like DMF or DMSO.[2]

Q3: What are some common purification challenges, and how can they be addressed?

A3: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or other side products.[1] Column chromatography on silica gel is a common and effective method for separating the desired N-alkylated product from these impurities.[3] The polarity of the eluent can be adjusted to achieve good separation.

Q4: Can C-alkylation occur as a side reaction?

A4: While less common than N-alkylation, alkylation at the C4 or C5 positions of the imidazole ring can occur, especially if the nitrogen atoms are sterically hindered.[1] However, for 2-ethylimidazole, N-alkylation is the predominant pathway.

Data Presentation

Table 1: General Reaction Conditions for N-Alkylation of Substituted Imidazoles
EntryImidazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Substituted ImidazoleAlkyl HalideK₂CO₃Acetonitrile60-80--[1]
2Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylateEthyl IodideDBUDMF80-10024<50[3]
3Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylateBenzyl BromideDBUDMF80-10024<50[3]
42-MethylimidazoleDimethyl CarbonateNoneDMF135-1405-685[6][7]
54-NitroimidazoleVariousK₂CO₃Acetonitrile601-366-85

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Ethylimidazole

This protocol is a general guideline and may require optimization for specific alkylating agents and desired outcomes.

Materials:

  • 2-Ethylimidazole

  • Alkylating agent (e.g., ethyl iodide, benzyl bromide) (1.0-1.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-ethylimidazole (1.0 equivalent).

  • Solvent and Base Addition: Add the anhydrous solvent to dissolve the starting material. Then, add the base portion-wise at room temperature.[8]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.[1]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., start at room temperature and increase to 60-80 °C if necessary).[1] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts.[1] The filtrate can then be concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

Mandatory Visualization

Factors Influencing N-Alkylation of 2-Ethylimidazole

N_Alkylation_Optimization Reaction_Outcome Reaction Outcome (Yield, Selectivity) Temperature Temperature Temperature->Reaction_Outcome Affects rate & side reactions Side_Reactions Side Reactions (Dialkylation, Decomposition) Temperature->Side_Reactions High temp can increase Base Base (Strength, Amount) Base->Reaction_Outcome Determines deprotonation & nucleophilicity Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Reaction_Outcome Influences solubility & reaction rate Alkylating_Agent Alkylating Agent (Reactivity, Stoichiometry) Alkylating_Agent->Reaction_Outcome Impacts rate & dialkylation Alkylating_Agent->Side_Reactions Excess can cause dialkylation Substrate 2-Ethylimidazole (Nucleophilicity, Steric Hindrance) Substrate->Reaction_Outcome Inherent properties Side_Reactions->Reaction_Outcome Reduces yield & purity

Caption: Logical workflow of factors affecting the N-alkylation of 2-ethylimidazole.

References

how to remove unreacted starting material from imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials from imidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.

1. General Purification Issues

Q1: What are the most common methods for removing unreacted starting materials from an imidazole synthesis reaction?

A1: The primary methods for purifying imidazole derivatives and removing unreacted starting materials are:

  • Recrystallization: This is an effective technique for purifying solid products, especially for a final polishing step to achieve high purity.[1]

  • Column Chromatography: A versatile method for separating compounds with different polarities. It is particularly useful for complex mixtures or when starting materials and products have similar solubilities.

  • Acid-Base Extraction: This technique is ideal for separating basic imidazole products from neutral or acidic starting materials and byproducts.[1]

  • Distillation: Suitable for liquid imidazole derivatives, allowing for separation based on boiling points.

Q2: My imidazole derivative is water-soluble, making aqueous work-ups difficult. How can I purify it?

A2: For water-soluble imidazoles, several strategies can be employed:

  • Extraction with a more polar organic solvent: If the product has some solubility in an organic solvent, repeated extractions with a solvent like dichloromethane or chloroform from a saturated aqueous salt solution (brine) can be effective. The brine reduces the solubility of the organic compound in the aqueous layer.[1]

  • Reverse-phase chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol). It is well-suited for separating polar compounds.

  • Size-exclusion chromatography: This method separates molecules based on their size and can be used to separate the imidazole product from smaller starting material molecules.[2]

  • Solvent evaporation and direct purification: If the starting materials are volatile, they can sometimes be removed under high vacuum. The remaining crude product can then be purified by chromatography or recrystallization from a non-aqueous solvent.

2. Column Chromatography Issues

Q1: My imidazole derivative is co-eluting with the starting materials during column chromatography. What can I do?

A1: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.[1]

    • Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve the peak shape of basic compounds on silica gel and may alter selectivity.

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, neutral or basic alumina can sometimes provide better separation than silica gel.

    • Reverse-Phase Silica: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.[2]

  • Sample Loading Technique:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the column can lead to sharper bands and better separation compared to loading the sample dissolved in a solvent.

3. Acid-Base Extraction Issues

Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate. What should I do?

A1: Emulsions are common when extracting organic solutions with aqueous acids or bases. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[1]

  • Gentle Swirling: Avoid vigorous shaking; instead, gently swirl or invert the separatory funnel.[1]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.[1]

  • Centrifugation: If available, centrifuging the mixture can force the layers to separate.[1]

Q2: I'm not recovering my imidazole derivative from the aqueous layer after neutralization.

A2: This can happen for a few reasons:

  • Incomplete Neutralization: Ensure you have added enough base to make the solution basic. Check the pH with litmus paper or a pH meter. The pH should be above the pKa of the imidazole to ensure it is in its neutral, less water-soluble form.[1]

  • High Water Solubility: Some imidazole derivatives remain highly soluble in water even in their neutral form. If your compound does not precipitate, you will need to perform a back-extraction into an organic solvent like dichloromethane or ethyl acetate after neutralization.[1]

  • Salt Formation: The presence of a high concentration of salt, formed from the neutralization of the acid and base, can increase the solubility of your imidazole derivative in the aqueous layer.[1]

Data Presentation

The following table summarizes typical purification outcomes for imidazole derivatives based on the chosen method.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Column Chromatography50-80%>95%60-90%Good for complex mixtures; can be time-consuming.[1]
Recrystallization80-95%>99%50-85%Excellent for final polishing; requires a suitable solvent.[1]
Acid-Base ExtractionVariable>90%70-95%Effective for removing acidic/basic impurities.[1]

Here is a table with specific examples of purification outcomes for the synthesis of 2,4,5-triphenylimidazole:

Starting MaterialsPurification MethodYieldPurityReference
Benzaldehyde, Benzil, Ammonium AcetateRecrystallization from ethanol90%Mp 272°C - 274°C[3]
Diphenylacetylene, Benzyl alcohol, Iodine, Ammonium acetateRecrystallization from ethanol86%Spectroscopically pure[4]
Benzil, Benzaldehyde, Ammonium AcetateRecrystallization from ethanolNot specifiedMp 271°C[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of an N-Alkylated Imidazole

This protocol is suitable for separating a basic N-alkylated imidazole from neutral, unreacted starting materials like benzaldehyde or benzil.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently.

    • Allow the layers to separate. The protonated imidazole will move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.[1]

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).

    • If the neutral imidazole derivative precipitates, collect it by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.[1]

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole

This protocol is effective for purifying solid, crude imidazole products.

  • Solvent Selection:

    • Place a small amount of the crude product (20-30 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar.

    • If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool. If crystals form, you have found a suitable solvent. A common solvent system for 2,4,5-triphenylimidazole is ethanol or an ethanol/water mixture.[1][3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent to just dissolve the solid.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis synthesis Imidazole Synthesis (e.g., Debus-Radziszewski) quench Quench Reaction (e.g., add water) synthesis->quench filtration Filter Crude Solid quench->filtration If solid precipitates extraction Initial Extraction quench->extraction If product is soluble chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization filtration->recrystallization acid_base Acid-Base Extraction filtration->acid_base extraction->chromatography extraction->acid_base analysis Purity and Structure (NMR, HPLC, MS) chromatography->analysis recrystallization->analysis acid_base->analysis

Caption: General experimental workflow for imidazole synthesis and purification.

troubleshooting_logic start Impure Imidazole Product is_solid Is the product a solid? start->is_solid is_basic Is the product basic and starting materials neutral/acidic? is_solid->is_basic No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_basic->acid_base Yes chromatography Use Column Chromatography is_basic->chromatography No recrystallize->chromatography If still impure acid_base->chromatography If still impure

References

alternative solvents for the synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, with a focus on exploring alternative and greener solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents used for the synthesis of this compound and what are their drawbacks?

A1: Conventional synthesis often employs polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM).[1] While effective in dissolving reactants and facilitating the N-alkylation reaction, these solvents are often derived from petrochemical sources and can be environmentally hazardous, requiring careful handling and disposal.[1]

Q2: Are there any "green" or alternative solvents that can be used for this synthesis?

A2: Yes, greener alternatives are being explored for N-alkylation of imidazoles. These include:

  • Solvent-free synthesis: This approach eliminates the use of organic solvents altogether, reducing environmental impact and simplifying product work-up.[1][2]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and can be recycled.[3][4]

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. They are known for their negligible vapor pressure and high thermal stability.[5][6]

  • Bio-based solvents: Solvents derived from renewable resources, such as diethyl carbonate, are also being investigated as greener alternatives.[7]

Q3: What are the common side reactions to watch out for during the N-alkylation of 2-ethylimidazole?

A3: A primary side reaction is the formation of a dialkylated imidazolium salt. This occurs when the N-alkylated product reacts further with the alkylating agent. This is more prevalent with highly reactive alkylating agents or at elevated temperatures. Another potential, though less common, side reaction is C-alkylation at the C4 or C5 position of the imidazole ring.

Q4: How does the choice of base affect the reaction?

A4: The base is crucial for deprotonating the imidazole, making it nucleophilic for the alkylation reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The strength of the base should be matched to the reactivity of the alkylating agent and the imidazole derivative. For many reactions involving haloacetates, weaker inorganic bases like K₂CO₃ are sufficient.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete deprotonation of 2-ethylimidazole.2. Low reactivity of the alkylating agent (e.g., chloroacetic acid derivative).3. Inappropriate solvent choice.4. Reaction temperature is too low.1. Consider using a stronger base (e.g., NaH in an anhydrous solvent), ensuring anhydrous conditions.2. Switch to a more reactive alkylating agent (e.g., a bromo- or iodoacetic acid derivative).3. Screen different solvents. Polar aprotic solvents like DMF or acetonitrile are generally effective. For greener options, consider solvent-free conditions or a suitable DES.4. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Formation of Dialkylated Byproduct 1. Excess of the alkylating agent.2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the 2-ethylimidazole relative to the alkylating agent.2. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Product is Difficult to Purify 1. Presence of unreacted starting materials.2. Formation of polar byproducts.3. The product is highly soluble in the work-up solvent.1. Optimize the reaction stoichiometry and time to ensure complete conversion of the limiting reagent.2. Adjust the pH during work-up to facilitate the separation of acidic or basic impurities.3. If the product is water-soluble, consider extraction with a more polar organic solvent or use a solvent-free method where the product may precipitate directly.[8][9]
Inconsistent Results with Alternative Solvents (DES, ILs) 1. Viscosity of the solvent at the reaction temperature.2. Purity of the DES or IL.3. Inefficient product extraction from the solvent.1. Gently heat the reaction mixture to reduce viscosity and improve mass transfer.2. Ensure the DES or IL is properly prepared and free of impurities that might interfere with the reaction.3. Develop an appropriate work-up procedure. This may involve extraction with a specific organic solvent or precipitation of the product by adding an anti-solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Imidazole-1-yl-acetic Acid Derivatives

Imidazole Derivative Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
ImidazoleBenzyl 2-chloroacetateK₂CO₃DMFRoom Temp24Good[10]
Imidazoletert-Butyl chloroacetateK₂CO₃Ethyl AcetateReflux1075[8][9]
Imidazoletert-Butyl chloroacetateK₂CO₃Solvent-free--High[1][2]
ImidazoleBenzyl 2-chloroacetateDIPEACH₂Cl₂Room Temp-75[10]
4-nitroimidazoleVarious alkyl halidesK₂CO₃Acetonitrile601-366-85[11]
7-chloro-6-methoxyquinazolineImidazole-ChCl:urea (DES)800.3360-72[3]

Note: Data for the direct synthesis of this compound using a wide range of alternative solvents is limited in the reviewed literature. The table presents data for structurally related compounds to provide a comparative baseline.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-(Imidazol-1-yl)acetate in Ethyl Acetate[8][9]
  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and quench with cold water (80 mL).

  • Separate the ethyl acetate layer. The aqueous layer is extracted with ethyl acetate (2 x 80 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Solvent-Free Synthesis of tert-Butyl 2-(Imidazol-1-yl)acetate[1]
  • In a reaction vessel, mix imidazole with tert-butyl chloroacetate in the presence of a suitable base (e.g., K₂CO₃).

  • Heat the mixture under controlled temperature conditions.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, add water to the reaction mixture to isolate the product, which may precipitate or be extracted.

Protocol 3: N-Alkylation of an Imidazole Derivative in a Deep Eutectic Solvent[3]
  • Prepare the deep eutectic solvent (e.g., Choline chloride:urea 1:2 molar ratio) by heating and stirring the components until a homogeneous liquid is formed.

  • To the DES, add the imidazole derivative (1.0 eq) and the alkylating agent (1.1 eq).

  • Heat the reaction mixture at 80°C for the specified time (e.g., 20 minutes), monitoring by TLC.

  • After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Solvent Screening in the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction Stage cluster_analysis Analysis & Work-up cluster_evaluation Evaluation start Reactants: 2-Ethylimidazole Alkylating Agent Base conv_solvent Conventional Solvent (e.g., DMF, Acetonitrile) Heat/Stir start->conv_solvent green_solvent Alternative Solvent (e.g., DES, ILs, Solvent-free) Heat/Stir start->green_solvent monitoring Reaction Monitoring (TLC, LC-MS) conv_solvent->monitoring green_solvent->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization yield_purity Yield & Purity Assessment characterization->yield_purity green_metrics Green Metrics Evaluation (Atom Economy, E-Factor) characterization->green_metrics

Caption: Workflow for screening alternative solvents.

References

stability issues and degradation of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles of imidazole-containing carboxylic acids and data from related structures. As of this document's last update, specific stability and degradation studies for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid are not extensively available in public literature. The provided guidance should be used as a general framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound include susceptibility to hydrolysis , oxidation , photodegradation , and thermal degradation . The imidazole ring and the acetic acid side chain are the most reactive sites.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure maximum stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to use them fresh. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C or frozen), protected from light, and the headspace of the vial should be purged with an inert gas like argon or nitrogen to prevent oxidation.

Q3: My analytical results (e.g., HPLC, NMR) of this compound show unexpected peaks. Could this be due to degradation?

A3: Yes, the appearance of new, unexpected peaks in your analytical data is a strong indicator of degradation. The nature of the degradation can often be inferred from the experimental conditions the compound was subjected to. For example, exposure to acidic or basic solutions may suggest hydrolysis, while exposure to light could indicate photodegradation. It is recommended to use techniques like LC-MS to identify the mass of the degradation products and propose their structures.[1]

Q4: What are the likely degradation products of this compound?

A4: The degradation products will depend on the degradation pathway:

  • Hydrolysis: Under acidic or basic conditions, the acetic acid side chain is generally stable, but extreme conditions could potentially lead to ring-opening of the imidazole moiety, though this is less common.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including N-oxides or ring-opened products.[1][2] The ethyl group could also be a site of oxidation.

  • Photodegradation: Imidazole moieties can be sensitive to light, which may lead to the formation of a variety of degradation products through complex radical pathways.[1][3]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain could occur, or the imidazole ring could undergo decomposition.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity in solution.

  • Symptom: A time-dependent decrease in the main peak area and the appearance of new peaks in HPLC analysis when the compound is in solution.

  • Possible Causes:

    • Oxidative Degradation: The solution may not have been properly deoxygenated, or it may contain trace metal ions that catalyze oxidation.

    • Hydrolysis: The pH of the solution may be too acidic or basic, promoting hydrolysis.

    • Photodegradation: The solution may have been exposed to light.

  • Troubleshooting Steps:

    • Prepare solutions using deoxygenated solvents.

    • If possible, buffer the solution to a neutral pH.

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Consider adding a chelating agent like EDTA to sequester any catalytic metal ions.

Issue 2: Inconsistent results between different batches of the compound.

  • Symptom: Different lots of this compound show different stability profiles or contain varying levels of impurities.

  • Possible Causes:

    • Residual Synthesis Impurities: Impurities from the synthesis, such as starting materials or by-products, may be present and could be unstable or catalyze degradation.[4]

    • Inconsistent Storage/Handling: Different batches may have been subjected to different storage or handling conditions.

  • Troubleshooting Steps:

    • Analyze each batch upon receipt to establish a baseline purity profile.

    • If possible, obtain the certificate of analysis for each batch to check for specified impurities.

    • Ensure all batches are stored under the same recommended conditions.

Potential Degradation Pathways and Conditions

The following table summarizes potential degradation conditions for this compound based on the chemistry of related compounds.

Stress ConditionPotential Degradation PathwayLikely Degradation ProductsMitigation Strategies
Acidic/Basic Hydrolysis Ring opening (extreme conditions)Ring-opened amide/amine derivativesBuffer solutions to a neutral pH where the compound is most stable.
Oxidation (e.g., H₂O₂, air) Imidazole ring oxidation, ethyl group oxidationN-oxides, hydroxylated species, ring-opened productsStore under an inert atmosphere (argon or nitrogen), use deoxygenated solvents.
Photolysis (UV/Visible Light) Complex radical-mediated degradationVarious photoproductsStore in amber containers or protect from light with aluminum foil.
Thermal Stress Decarboxylation, ring decomposition2-Ethyl-1-methylimidazole, imidazole ring fragmentsStore at recommended low temperatures, avoid excessive heating during experiments.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for a specified time.

  • Thermal Degradation (Solid State): Place the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time.

  • Photostability: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

4. Data Interpretation:

  • Calculate the percentage of degradation. A target degradation of 5-20% is generally considered appropriate for method validation.[5][8][9]

  • Perform a mass balance analysis to ensure that the decrease in the parent compound peak corresponds to the increase in degradation product peaks.[7][8]

  • Use LC-MS data to propose structures for the major degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation start Unexpected analytical results (e.g., new peaks in HPLC) check_storage Review storage and handling conditions (light, temp, air exposure) start->check_storage check_solution Examine solution parameters (pH, solvent, age) start->check_solution improper_storage Improper storage/handling identified check_storage->improper_storage non_ideal_solution Non-ideal solution conditions identified check_solution->non_ideal_solution rerun_fresh Prepare fresh sample and re-analyze improper_storage->rerun_fresh Yes characterize Characterize degradation products (LC-MS) improper_storage->characterize No non_ideal_solution->rerun_fresh Yes non_ideal_solution->characterize No end Problem Resolved rerun_fresh->end optimize Optimize storage/solution conditions characterize->optimize optimize->end

Caption: Troubleshooting workflow for suspected degradation.

cluster_degradation Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidation Oxidation (H₂O₂, O₂) compound->oxidation photolysis Photolysis (UV/Vis Light) compound->photolysis thermal Thermal Stress compound->thermal hydro_prod Ring-opened Products hydrolysis->hydro_prod ox_prod N-Oxides, Hydroxylated Products, Ring-opened fragments oxidation->ox_prod photo_prod Various Photoproducts photolysis->photo_prod thermal_prod Decarboxylation Product, Ring Fragments thermal->thermal_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Preventing Di-alkylation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of di-alkylation during imidazole synthesis.

Troubleshooting Guide: Minimizing Imidazolium Salt Formation

A frequent side reaction in the N-alkylation of imidazole is the formation of a di-alkylated imidazolium salt. This occurs when the mono-alkylated imidazole product, which is still nucleophilic, reacts with a second molecule of the alkylating agent. Here’s how to troubleshoot and prevent this issue.

Question: I am observing a significant amount of a di-alkylated product in my reaction. How can I prevent this?

Answer: Several factors can contribute to di-alkylation. By carefully controlling the reaction conditions, you can significantly favor the formation of the mono-alkylated product.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Issue: Using an excess of the alkylating agent is a primary cause of di-alkylation.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can effectively minimize the formation of the di-alkylated product.[1]

  • Slow Addition of Alkylating Agent:

    • Issue: A high concentration of the alkylating agent increases the probability of a second alkylation event.

    • Solution: Add the alkylating agent to the reaction mixture dropwise over a period.[1] This maintains a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.

  • Reaction Monitoring:

    • Issue: Allowing the reaction to proceed for too long after the initial starting material is consumed can lead to the formation of byproducts, including the di-alkylated salt.

    • Solution: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Quench the reaction as soon as the imidazole starting material has been consumed.

  • Reaction Temperature:

    • Issue: Elevated temperatures can increase the rate of the second alkylation reaction.

    • Solution: If di-alkylation is a significant problem, consider running the reaction at a lower temperature.[2] This will slow down both the desired and undesired reactions, but can improve selectivity for the mono-alkylated product.

  • Choice of Base and Solvent:

    • Issue: The reaction environment can influence the nucleophilicity of the mono-alkylated product.

    • Solution: The choice of base and solvent system can impact the extent of di-alkylation. While strong bases like sodium hydride (NaH) in anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to ensure complete deprotonation, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (MeCN) are often sufficient and can sometimes lead to cleaner reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How does the choice of base affect the reaction?

A2: The choice of base is crucial and depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.

  • Strong bases (e.g., NaH): These are used for weakly acidic imidazoles or less reactive alkylating agents and require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents. They are generally easier to handle than strong bases.[1]

Q3: Can protecting groups be used to prevent di-alkylation and control regioselectivity?

A3: Yes, in complex syntheses where high regioselectivity is critical, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an example that can be used to direct the alkylation to a specific nitrogen and can be subsequently removed.[3]

Q4: What are some common side reactions other than di-alkylation?

A4: Besides di-alkylation, other potential side reactions include:

  • C-alkylation: Alkylation at the C2 position of the imidazole ring can occur, although it is less common.

  • Decomposition: Some imidazole derivatives or their N-alkylated products may be unstable at high temperatures or in the presence of strong bases.[1]

Data Presentation

The following table summarizes the yields of N-alkylation of 4-nitroimidazole with ethyl bromoacetate under different reaction conditions, illustrating the impact of the solvent on the reaction outcome.

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Data sourced from established methods for N-alkylation of electronically analogous nitroimidazoles.[4]

Experimental Protocols

General Protocol for N-Alkylation of Imidazole using a Weak Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography if necessary.[4]

Visualizations

G Mechanism of Imidazole Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Mono-alkylation) cluster_step3 Step 3: Di-alkylation (Side Reaction) Imidazole Imidazole (R-H) Imidazolate Imidazolate Anion (R-) Imidazole->Imidazolate Deprotonation Base Base (B:) Base->Imidazolate ProtonatedBase Protonated Base (B-H+) Imidazolate2 Imidazolate Anion (R-) MonoAlkylated Mono-alkylated Imidazole (R-R') Imidazolate2->MonoAlkylated SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->MonoAlkylated Halide Halide Ion (X-) MonoAlkylated2 Mono-alkylated Imidazole (R-R') DiAlkylated Di-alkylated Imidazolium Salt ([R-R'R']+) MonoAlkylated2->DiAlkylated SN2 Attack AlkylHalide2 Alkyl Halide (R'-X) AlkylHalide2->DiAlkylated Halide2 Halide Ion (X-)

Caption: General reaction mechanism for the N-alkylation of imidazole.

G Troubleshooting Workflow for Di-alkylation Start Di-alkylation Observed CheckStoichiometry Check Stoichiometry Start->CheckStoichiometry ExcessAlkylatingAgent Excess Alkylating Agent? CheckStoichiometry->ExcessAlkylatingAgent UseExcessImidazole Use Slight Excess of Imidazole (1.1-1.2 eq) ExcessAlkylatingAgent->UseExcessImidazole Yes CheckAdditionRate Check Addition Rate ExcessAlkylatingAgent->CheckAdditionRate No UseExcessImidazole->CheckAdditionRate FastAddition Fast Addition? CheckAdditionRate->FastAddition SlowAddition Add Alkylating Agent Dropwise FastAddition->SlowAddition Yes MonitorReaction Monitor Reaction FastAddition->MonitorReaction No SlowAddition->MonitorReaction OverReaction Reaction Time Too Long? MonitorReaction->OverReaction QuenchPromptly Quench When Starting Material is Consumed OverReaction->QuenchPromptly Yes ConsiderTemp Consider Temperature OverReaction->ConsiderTemp No QuenchPromptly->ConsiderTemp HighTemp High Temperature? ConsiderTemp->HighTemp LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes End Mono-alkylation Favored HighTemp->End No LowerTemp->End

Caption: A logical workflow for troubleshooting and preventing di-alkylation.

References

Technical Support Center: Catalyst Selection for Efficient Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of imidazole derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient catalyst selection and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in imidazole synthesis, and how can they be addressed?

A1: Low yields in imidazole synthesis, particularly in reactions like the Debus-Radziszewski synthesis, are often due to side reactions or incomplete conversion.[1] Key strategies to improve yields include:

  • Catalyst Selection: The traditional uncatalyzed reaction is often inefficient.[1] The use of acid catalysts (e.g., silica-supported sulfonic acid, lactic acid), base catalysts (e.g., DABCO), or heterogeneous catalysts (e.g., magnetic iron oxide nanoparticles) is highly recommended to improve yields.[1]

  • Reaction Conditions: Optimizing reaction conditions can significantly enhance yield. Microwave irradiation, for instance, can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[1][2]

  • Solvent and Base Choice: The appropriate solvent and base are critical. For example, in some copper-catalyzed reactions, switching the solvent from acetonitrile to DMA and adding NaHCO3 as a base has been shown to substantially increase yields.[1]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my imidazole synthesis?

A2: The choice depends on your specific experimental needs and goals:

  • Homogeneous catalysts are often highly active and selective. However, their separation from the reaction mixture can be difficult, potentially leading to product contamination.

  • Heterogeneous catalysts are valued for their ease of separation (e.g., by filtration) and reusability, which is advantageous for green chemistry and industrial applications.[1] While they may sometimes exhibit lower activity compared to their homogeneous counterparts, recent advancements in catalysts like magnetic nanoparticles are addressing this limitation.[3][4][5]

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A3: Side product formation often arises from competing reaction pathways. To enhance selectivity:

  • Optimize Catalyst Loading: The amount of catalyst is crucial. For example, with γ-Fe2O3-SO3H, an optimal loading of 10 mol% was identified for synthesizing trisubstituted imidazoles, with no yield improvement at higher concentrations.[1] It is essential to perform a catalyst loading study for your specific system.

  • Control Reaction Temperature: Temperature plays a vital role in selectivity. Lowering the temperature may favor the desired kinetic product over thermodynamic side products.[1]

Q4: What are the key challenges in synthesizing N-substituted imidazoles, particularly concerning regioselectivity?

A4: A primary challenge in the synthesis of N-substituted imidazoles is controlling regioselectivity. The choice of catalyst and reaction conditions is critical in directing the substitution to the desired nitrogen atom. For instance, in copper-catalyzed cross-coupling reactions, the ligand choice is essential, with phenanthroline ligands being crucial for high yields in some preparations.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inefficient catalyst; Suboptimal reaction conditions (temperature, time, solvent); Impure reagents or catalyst deactivation.- Screen different catalysts (acidic, basic, heterogeneous).- Switch from conventional heating to microwave irradiation.[1][2]- Optimize solvent and base combination.[1]- Ensure reagents and solvents are dry and reactions are performed under an inert atmosphere if necessary.[1]- Verify the quality and purity of the catalyst.[1]
Formation of Multiple Products/Low Selectivity Competing reaction pathways; Incorrect catalyst loading; Suboptimal temperature.- Perform a catalyst loading optimization study.[1]- Adjust the reaction temperature to favor the desired product.[1]- In multicomponent reactions, the choice of catalyst system can significantly influence selectivity between tri- and tetrasubstituted imidazoles.[6]
Difficulty in Catalyst Separation and Reuse Use of a homogeneous catalyst.- Switch to a heterogeneous catalyst, such as one supported on magnetic nanoparticles, for easy separation with an external magnet and potential for reuse.[3][4][5]
Incomplete Conversion in Metal-Catalyzed Reactions Inappropriate catalyst-ligand system; Sensitivity to air and moisture; Incorrect base selection.- Ensure the chosen catalyst-ligand system is appropriate for the specific transformation (e.g., C-N coupling).[2]- Conduct the reaction under an inert atmosphere with dry solvents and reagents.[1][2]- Screen different bases (e.g., carbonates, phosphates) to find the optimal one for your reaction.[2]

Catalyst Performance Data

The following tables summarize the performance of various catalysts in the synthesis of substituted imidazoles.

Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles

CatalystReaction ConditionsYield (%)Reference
HBF4–SiO2Three-component reactionHigh[6]
LADES@MNPSolvent-free, sonication64-93[4]
CuI (15 mol%)BuOH, refluxup to 95[7]
γ-Fe2O3-SO3H (10 mol%)Optimized conditionsHigh[1]
Urea-ZnCl2Low-melting mixtureVery good[8]

Table 2: Comparison of Catalysts for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

CatalystReaction ConditionsYield (%)Reference
HBF4–SiO2Four-component reactionHigh[6]
LADES@MNPSolvent-free, sonicationGood to excellent[3]
Zn(BF4)2Multicomponent reactionHigh[6]
CuFe2O4 NPsMulticomponent reactionNot specified[9]
Fe3O4@SiO2/bipyridinium nanocompositeSolvent-freeHigh[9]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazoles using γ-Fe2O3-SO3H Catalyst

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), 1,2-dicarbonyl compound (1 mmol), and ammonium acetate (2 mmol).

  • Catalyst Addition: Add the γ-Fe2O3-SO3H catalyst (10 mol%).

  • Reaction: Heat the mixture at the optimized temperature with stirring for the required time.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture. Separate the catalyst using an external magnet. Purify the crude product by recrystallization from ethanol to obtain the pure trisubstituted imidazole.[1]

Protocol 2: Synthesis of N-Substituted Imidazole Derivatives using Cu(phen)Cl2 Catalyst

  • Reaction Setup: In a suitable flask, dissolve L-histidine (0.1 mol), benzylidenehydrazine (0.1 mol), and the desired aldehyde (0.1 mol) in ethanol (30 mL).

  • Catalyst Addition: Add the Cu(phen)Cl2 catalyst (10 mol%).

  • Reaction: Reflux the reaction mixture for 3 hours at 35°C.[10]

  • Monitoring and Isolation: Monitor the reaction completion using TLC.

  • Purification: Separate the final product using column chromatography on silica gel.[1][10]

Visualized Workflows

Troubleshooting_Workflow cluster_start Start: Low Yield Observed cluster_catalyst Catalyst Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Atmosphere Control cluster_end Outcome start Low Yield in Imidazole Synthesis cat_check Is a catalyst being used? start->cat_check no_cat Introduce Catalyst (Acid, Base, Heterogeneous) cat_check->no_cat No yes_cat Optimize Catalyst Loading cat_check->yes_cat Yes cond_check Optimize Reaction Conditions no_cat->cond_check screen_cat Screen Different Catalysts yes_cat->screen_cat screen_cat->cond_check temp Vary Temperature cond_check->temp solvent Screen Solvents cond_check->solvent microwave Consider Microwave Irradiation cond_check->microwave reagent_check Check Reagent Purity & Reaction Atmosphere temp->reagent_check solvent->reagent_check microwave->reagent_check dry Use Dry Solvents/Reagents reagent_check->dry inert Use Inert Atmosphere reagent_check->inert end Improved Yield dry->end inert->end

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Catalyst_Selection_Logic cluster_goal Primary Goal cluster_criteria Selection Criteria cluster_catalyst_type Catalyst Type cluster_application Application Context goal Desired Outcome high_activity High Activity & Selectivity goal->high_activity ease_of_separation Ease of Separation & Reusability goal->ease_of_separation homogeneous Homogeneous Catalyst high_activity->homogeneous Primary Concern heterogeneous Heterogeneous Catalyst (e.g., Magnetic Nanoparticles) high_activity->heterogeneous Secondary Consideration ease_of_separation->homogeneous Potential Drawback ease_of_separation->heterogeneous Primary Concern lab_scale Lab-Scale Research (Product purity is paramount) homogeneous->lab_scale industrial Industrial/Green Chemistry (Cost and sustainability are key) heterogeneous->industrial

Caption: Decision logic for selecting between homogeneous and heterogeneous catalysts.

References

Technical Support Center: Workup and Purification of Water-Soluble Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with water-soluble imidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of these often challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My water-soluble imidazole derivative is difficult to extract from the aqueous reaction mixture. What can I do?

A1: The high water solubility of many imidazole derivatives, even in their neutral form, poses a significant extraction challenge.[1] Here are several strategies to improve extraction efficiency:

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase, reducing the solubility of your organic compound and promoting its partition into the organic layer.

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more time-consuming.

  • Solvent Selection: Employ a more polar, water-immiscible organic solvent. While dichloromethane (DCM) and ethyl acetate are common, consider solvents like n-butanol or pentanol, which have been shown to be effective for extracting imidazoles from aqueous solutions.[2]

  • pH Adjustment: Ensure the aqueous layer's pH is basic enough to fully neutralize the imidazole derivative. The unprotonated, neutral form will be more soluble in organic solvents.[1]

Q2: I am observing a persistent emulsion during the aqueous workup. How can I resolve this?

A2: Emulsion formation is common when working with basic compounds like imidazoles, especially after a basic wash. Here are some techniques to break an emulsion:

  • Addition of Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to layer separation.

Q3: My imidazole derivative streaks badly on the silica gel column during chromatography. How can I improve the separation?

A3: Tailing or streaking on silica gel is a frequent problem for basic compounds like imidazoles due to strong interactions with the acidic silanol groups on the silica surface.[1] Here are several solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or pyridine is added to neutralize the acidic sites on the silica gel, leading to sharper peaks.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Reversed-Phase Chromatography: For highly polar imidazole derivatives, reversed-phase chromatography (e.g., C18 silica) can be a better option.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[4]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This can lead to more uniform band application and better separation.[1]

Troubleshooting Guides

Problem 1: Difficulty in Crystallizing a Water-Soluble Imidazole Derivative

Your product either "oils out" or remains in solution upon cooling.

Troubleshooting Steps:
  • Solvent System Optimization:

    • Single Solvent: The ideal single solvent for recrystallization will dissolve your compound poorly at room temperature but well at elevated temperatures.[5] Test a range of polar solvents.

    • Two-Solvent System: If a suitable single solvent cannot be found, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[5]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.[5]

    • Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystal growth.[5]

    • Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath or even a freezer.[5]

  • If the Compound "Oils Out":

    • This often happens when the solution is too concentrated or cooled too quickly.

    • Solution: Re-heat the mixture to dissolve the oil. Add more of the "good" solvent to make the solution more dilute, and then allow it to cool more slowly.[5]

Data Presentation: Common Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for highly polar compounds.
Ethanol784.3Often used in combination with water.
Methanol655.1Can be too good of a solvent for some imidazoles.
Isopropanol823.9A good alternative to ethanol.
Acetonitrile825.8Useful for moderately polar compounds.
Ethyl Acetate774.4Less polar, often used as an "anti-solvent".
Problem 2: Removing Unreacted Imidazole Starting Material

Excess imidazole starting material is often used in reactions and can be difficult to remove due to its polarity.

Troubleshooting Steps:
  • Aqueous Wash:

    • Unsubstituted imidazole is water-soluble.[6] Multiple washes of the organic layer with water can help remove it.

    • Acidic Wash: Washing the organic layer with a dilute acid (e.g., 1 M HCl) will protonate the imidazole, making it highly water-soluble and partitioning it into the aqueous phase.[5][6] Caution: Ensure your desired product is stable to acidic conditions.

  • Precipitation:

    • In some cases, the imidazole can be precipitated as a metal salt by adding a solution of a metal salt like silver nitrate, although this is a less common and "unsexy" workup.[6]

  • Silica Gel Plug:

    • If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[5]

Experimental Protocol: Acid-Base Extraction for Purification

This protocol is effective for separating a basic N-alkylated imidazole from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake vigorously. The protonated imidazole derivative will move to the aqueous layer.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[1]

  • Isolation:

    • If the neutral imidazole derivative precipitates, collect it by vacuum filtration.[1]

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1]

Visualizations

experimental_workflow crude_product Crude Reaction Mixture (Water-Soluble Imidazole Derivative) dissolve Dissolve in Organic Solvent (e.g., DCM, Ethyl Acetate) crude_product->dissolve acid_wash Acidic Wash (e.g., 1M HCl) dissolve->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate_layers1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Protonated Product) separate_layers1->aqueous_layer1 neutralize Neutralize with Base (e.g., NaOH, NaHCO3) aqueous_layer1->neutralize isolate Isolate Product neutralize->isolate filtration Filtration isolate->filtration If Precipitate Forms back_extraction Back-Extraction with Organic Solvent isolate->back_extraction If Soluble or Oils Out pure_product Pure Imidazole Derivative filtration->pure_product dry_concentrate Dry and Concentrate Organic Layer back_extraction->dry_concentrate dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow for Imidazole Derivatives.

troubleshooting_chromatography start Streaking/Tailing on Silica Gel Column? add_base Add Basic Modifier to Eluent (0.1-1% Et3N or Pyridine) start->add_base Yes end Improved Separation start->end No change_stationary Change Stationary Phase add_base->change_stationary Still Tailing add_base->end Resolved alumina Use Neutral/Basic Alumina change_stationary->alumina reverse_phase Use Reversed-Phase (C18) change_stationary->reverse_phase hilic Use HILIC change_stationary->hilic dry_load Perform Dry Loading of Sample alumina->dry_load reverse_phase->dry_load hilic->dry_load dry_load->end

Caption: Troubleshooting Tailing in Imidazole Chromatography.

References

Validation & Comparative

Navigating the Synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic Acid: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, a crucial building block in various pharmaceutical compounds. Due to the limited publicly available data specifically for this substituted imidazole, this guide draws upon established methods for the synthesis of the closely related and well-documented imidazol-1-yl-acetic acid, providing a foundational understanding of potential synthetic routes.

While direct comparative studies on the synthesis efficiency of this compound are not readily found in peer-reviewed literature, the general synthetic strategy involves a two-step process: the formation of a 2-substituted imidazole ring and its subsequent N-alkylation with a haloacetic acid derivative, followed by hydrolysis. The efficiency of these methods can be evaluated based on factors such as overall yield, reaction time, purity of the product, and the use of hazardous or expensive reagents.

Comparison of Synthetic Approaches

The primary methods for synthesizing the imidazole core and subsequent acetic acid side chain addition are summarized below. The quantitative data for the synthesis of the parent compound, imidazol-1-yl-acetic acid, is presented to infer the potential efficiency of these routes for the 2-ethyl analogue.

MethodKey ReagentsSolvent(s)Typical YieldReaction TimeKey AdvantagesKey Disadvantages
Method A: One-Pot Benzyl Ester Route Benzyl alcohol, Chloroacetyl chloride, Imidazole, HClDichloromethane, DMFGood48 h (total)Economical starting materials, one-pot potentialUse of multiple solvents, long reaction time
Method B: Tert-butyl Ester Route Imidazole, Tert-butyl chloroacetate, K₂CO₃, Titanium tetrachlorideEthyl acetate, Dichloromethane~75% (ester)10 h (alkylation)High yield of ester intermediate, non-aqueous cleavageUse of a Lewis acid (TiCl₄)
Method C: Solvent-Free Alkylation Imidazole, Tert-butyl chloroacetate, BaseNone (solvent-free)HighNot specifiedEnvironmentally friendly, simple work-upRequires specific reaction conditions (e.g., heating)

Experimental Protocols

Below are the detailed experimental protocols for the synthesis of imidazol-1-yl-acetic acid, which can be adapted for the synthesis of its 2-ethyl derivative by starting with 2-ethyl-1H-imidazole.

Method A: One-Pot Benzyl Ester Route

This method involves the in situ generation of benzyl chloroacetate followed by reaction with imidazole and subsequent hydrolysis.[1]

  • Synthesis of Benzyl 2-chloroacetate: A mixture of benzyl alcohol and chloroacetyl chloride is reacted in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane to afford benzyl 2-chloroacetate.

  • N-Alkylation: The resulting benzyl 2-chloroacetate is then reacted with imidazole in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature for 24 hours.

  • Hydrolysis: After the formation of benzyl 2-(1H-imidazol-1-yl)acetate, an equivalent amount of 10% hydrochloric acid is added, and the mixture is stirred at 65°C for 24 hours to yield imidazol-1-yl-acetic acid.

Method B: Tert-butyl Ester Route

This approach utilizes a tert-butyl protecting group for the carboxylic acid, which is later removed under non-aqueous conditions.[2]

  • Synthesis of Tert-butyl 2-(1H-imidazol-1-yl)acetate: Imidazole is reacted with tert-butyl chloroacetate in refluxing ethyl acetate with potassium carbonate (K₂CO₃) as the base for 10 hours. The resulting ester is isolated in high yield (around 75%).

  • Ester Cleavage: The tert-butyl ester is then dissolved in dichloromethane and treated with titanium tetrachloride (TiCl₄) at low temperatures to cleave the ester and form the hydrochloride salt of imidazol-1-yl-acetic acid.

Method C: Solvent-Free Alkylation

This environmentally friendly method avoids the use of hazardous organic solvents for the N-alkylation step.[3][4]

  • Solvent-Free N-Alkylation: Imidazole is reacted with tert-butyl chloroacetate in the presence of a suitable base under solvent-free conditions, typically with heating.

  • Hydrolysis: The resulting tert-butyl 2-(1H-imidazol-1-yl)acetate is then hydrolyzed in water, followed by treatment with hydrochloric acid to obtain the hydrochloride salt of imidazol-1-yl-acetic acid.[4]

Logical Workflow for Method Selection

The choice of a synthetic method depends on various factors, including the desired scale of the reaction, cost considerations, and environmental impact. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection start Start: Need to Synthesize This compound scale Consider Scale of Synthesis start->scale cost Cost of Reagents a Major Factor? scale->cost Large Scale env Environmental Impact a Concern? scale->env Small to Medium Scale methodA Method A: One-Pot Benzyl Ester Route cost->methodA Yes methodB Method B: Tert-butyl Ester Route cost->methodB No env->methodB No methodC Method C: Solvent-Free Alkylation env->methodC Yes

References

A Comparative Guide to the Structure-Activity Relationship of Imidazole-Based Acetic Acid Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazole-containing compounds, with a focus on derivatives related to the 2-(2-alkyl-1H-imidazol-1-yl)acetic acid scaffold. Due to a lack of comprehensive studies on the specific 2-ethyl analog, this guide broadens the scope to include a wider range of substituted imidazoles to elucidate key structural features influencing biological activity. The information presented is compiled from multiple studies on imidazole derivatives exhibiting antimicrobial, anticancer, and enzyme-inhibiting properties.

I. Comparative Analysis of Biological Activities

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring and the side chains. The following tables summarize the quantitative data from various studies on different classes of imidazole-based compounds.

Table 1: Antimicrobial Activity of Imidazole and Benzimidazole Derivatives

Compound ClassSpecific AnalogTarget Organism(s)Activity (MIC/IC50)Reference
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesCompound 5lS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC: 0.007-0.061 µM/ml[1]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole DerivativesCompound 3ao, 3aqStaphylococciMIC < 1 µg/mL[2]
1H-1,2,3-triazole analogues of metronidazoleCompound 5b, 5c, 5eFungi and BacteriaPotent inhibition[3]
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesVarious analogsT. vaginalis, G. intestinalis, E. histolyticaIC50 in nanomolar range[4]

Table 2: Anticancer Activity of Imidazole Derivatives

Compound ClassSpecific AnalogCell Line(s)Activity (IC50)Reference
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesCompound 5l, 5kHCT116 (colorectal)5l: 0.00005 µM/ml, 5k: 0.00012 µM/ml[1]
Imidazole-Derived Alkyl and Aryl EthersCompound 3bC6 (rat glioblastoma)10.721 ± 0.38 μM[5]
Imidazole-Derived Alkyl and Aryl EthersCompound 3aHT-29 (colon cancer)20.88 ± 1.02 μM[5]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivativesCompounds 58a-58cHT-29, MCF-7Not specified[6]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonatesVarious analogsM21 (melanoma)< 100 nM for active compounds[7]

Table 3: Enzyme Inhibition by Imidazole Derivatives

Compound ClassTarget EnzymeActivity (IC50)Reference
Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acidsInsulin-Degrading Enzyme (IDE)Optimization led to potent inhibitors[8]
Imidazole-Derived Alkyl and Aryl EthersCarbonic Anhydrase I4.13 to 15.67 nM[9]
Imidazole-Derived Alkyl and Aryl EthersCarbonic Anhydrase II5.65 to 14.84 nM[9]

II. Key Structure-Activity Relationship Insights

Based on the available data, several general SAR trends can be identified for imidazole-based compounds.

  • Substitution at C2-position: The substituent at the 2-position of the imidazole ring plays a crucial role in determining the biological activity.

    • Antimicrobial Activity: Aromatic or heteroaromatic substitutions at the C2 position, as seen in 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, can lead to potent antimicrobial agents.[2]

    • Anticancer Activity: The presence of a substituted phenyl group at the C2-position is a common feature in many anticancer imidazole derivatives.[6]

  • Substitution at N1-position: The N1-position of the imidazole ring is a key site for modification to modulate activity and physicochemical properties.

    • The introduction of an acetic acid moiety at the N1-position is a common strategy to create compounds with a carboxylic acid group that can interact with biological targets.[8]

    • Alkyl or aryl ether side chains at the N1-position have been shown to yield potent carbonic anhydrase inhibitors and anticancer agents.[5][9]

  • The Acetic Acid Moiety: For analogs of 2-(1H-imidazol-1-yl)acetic acid, the carboxylic acid group is often critical for activity, likely by participating in key interactions with target enzymes or receptors.[8] In some cases, this group can be replaced by bioisosteres like amides or 1,2,4-oxadiazoles to improve properties such as stability.[8]

  • Fused Ring Systems (Benzimidazoles): Fusing the imidazole ring with a benzene ring to form a benzimidazole scaffold often enhances biological activity, particularly antimicrobial and antiprotozoal effects.[1][2][4] Substitutions on the benzene ring of the benzimidazole moiety further modulate this activity.

The following diagram illustrates a generalized SAR for imidazole derivatives based on the reviewed literature.

SAR_General_Imidazole cluster_imidazole General Imidazole Scaffold cluster_substitutions Key Substitution Points & Effects imidazole_core imidazole_core pos_N1 pos_C2 pos_C4C5 pos_fused R1 N1-Substituent (e.g., Acetic Acid, Alkyl/Aryl Ethers) - Modulates physicochemical properties - Key for target interaction R2 C2-Substituent (e.g., Alkyl, Aryl, Heteroaryl) - Crucial for specific biological activity (Antimicrobial, Anticancer) R4_R5 C4/C5-Substituents (e.g., Aryl, H) - Can influence potency and selectivity Fused_Ring Fused Benzene Ring (Benzimidazole) - Often enhances antimicrobial/antiprotozoal activity pos_N1->R1 pos_C2->R2 pos_C4C5->R4_R5 pos_fused->Fused_Ring

Caption: Generalized Structure-Activity Relationship for Imidazole Derivatives.

III. Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of imidazole derivatives.

The synthesis of N-substituted imidazole acetic acid derivatives typically involves the N-alkylation of a pre-formed imidazole ring.

Protocol: N-Alkylation of Imidazole with an Acetate Moiety [10]

  • Materials: Imidazole (or a 2-substituted imidazole), tert-butyl chloroacetate, potassium carbonate (K2CO3), ethyl acetate.

  • Procedure: a. Dissolve the imidazole starting material in ethyl acetate. b. Add powdered K2CO3 to the solution. c. Add tert-butyl chloroacetate at room temperature. d. Reflux the reaction mixture for approximately 10 hours. e. Monitor the reaction progress using thin-layer chromatography (TLC). f. After completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure. g. Purify the resulting imidazol-1-yl-acetic acid tert-butyl ester by chromatography. h. The tert-butyl ester can then be hydrolyzed to the corresponding carboxylic acid.

The following diagram illustrates a typical synthetic workflow for creating a library of imidazole derivatives for SAR studies.

Synthesis_Workflow start Starting Imidazole/Benzimidazole step1 N-Alkylation (e.g., with ethyl chloroacetate) start->step1 intermediate1 Imidazole/Benzimidazole Ester Intermediate step1->intermediate1 step2 Hydrazinolysis (with hydrazine hydrate) intermediate1->step2 intermediate2 Hydrazide Intermediate step2->intermediate2 step3 Schiff Base Formation (with various aldehydes) intermediate2->step3 intermediate3 Schiff Base Library step3->intermediate3 step4 Cyclization (e.g., with thioglycolic acid) intermediate3->step4 final_products Final Library of Analogs step4->final_products

Caption: General Synthetic Workflow for Imidazole Analog Library.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Synthesized compounds, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial strains (e.g., S. aureus, E. coli, C. albicans), standard drug (e.g., norfloxacin, fluconazole), sterile test tubes.

  • Procedure: a. Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). b. Prepare serial two-fold dilutions of the compounds in the appropriate broth in a series of test tubes. c. Inoculate each tube with a standardized suspension of the test microorganism. d. Include a positive control (broth with inoculum, no compound) and a negative control (broth without inoculum). e. Incubate the tubes at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi. f. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Materials: Cancer cell lines (e.g., HCT116, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), synthesized compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.

  • Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours). c. After incubation, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

The following diagram illustrates the workflow for in vitro biological screening of the synthesized compounds.

Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_enzyme Enzyme Inhibition Screening start Synthesized Compound Library antimicrobial_assay Tube Dilution / MIC Determination start->antimicrobial_assay anticancer_assay MTT Assay / IC50 Determination start->anticancer_assay enzyme_assay Enzyme Inhibition Assay / IC50 Determination start->enzyme_assay data_analysis Data Analysis and SAR Determination antimicrobial_assay->data_analysis anticancer_assay->data_analysis enzyme_assay->data_analysis

Caption: Workflow for In Vitro Biological Screening.

IV. Conclusion

References

Validating the Structure of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents a predicted 13C NMR spectrum alongside experimental data for structurally related compounds. This comparison allows for a robust validation of the target molecule's structure by analyzing the expected chemical shifts of its carbon atoms.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data from structurally similar molecules: 2-ethyl-1H-imidazole and imidazol-1-yl-acetic acid hydrochloride. The predicted values for the target molecule were obtained using a widely accepted NMR prediction algorithm. The assignments are based on established knowledge of the influence of substituents on the imidazole ring and the acetic acid moiety.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-Ethyl-1H-imidazoleExperimental Chemical Shift (ppm) for Imidazol-1-yl-acetic acid hydrochloride[1]
C=O ~171.5-172.41
CH2 (acetic acid) ~50.0-51.61
C2 (imidazole) ~148.0~145.0135.26
C4 (imidazole) ~128.5~121.0122.82
C5 (imidazole) ~121.0~121.0119.18
CH2 (ethyl) ~21.0~21.5-
CH3 (ethyl) ~12.0~13.5-

Note: Experimental data for 2-ethyl-1H-imidazole is based on typical values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum, which can be adapted for the validation of this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of, for example, 125 MHz.[1]

  • The instrument should be locked to the deuterium signal of the solvent.

  • Standard acquisition parameters for a proton-decoupled 13C NMR experiment should be used.

3. Data Acquisition:

  • Acquire the free induction decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

  • A relaxation delay (e.g., 2 seconds) should be used between scans to ensure proper relaxation of the carbon nuclei.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks if quantitative information is desired, although for routine 13C NMR, the primary information is the chemical shift.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation A Synthesize or Procure This compound B Prepare Sample in Deuterated Solvent A->B C Acquire 13C NMR Spectrum B->C D Process Spectrum (FT, Phasing, Baseline Correction) C->D E Assign Chemical Shifts D->E F Compare with Predicted Spectrum and Analogous Compounds E->F G Structure Confirmation F->G

Workflow for 13C NMR based structural validation.

References

A Comparative Guide to the Biological Activities of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and Zoledronic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, understanding the biological activity of both final active pharmaceutical ingredients (APIs) and their synthetic precursors is paramount. This guide provides a comparative overview of the known biological activities of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and the primary precursor of zoledronic acid, imidazole-1-acetic acid. Due to a significant lack of publicly available data on the biological activity of this compound, this document will focus on the established biological role of zoledronic acid as a comparator, contextualized by the broader activities of imidazole-containing compounds.

Executive Summary

A thorough review of scientific literature reveals a stark contrast in the available biological data for the compounds . While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its biological effects. Conversely, imidazole-1-acetic acid is well-documented as a key intermediate in the synthesis of zoledronic acid, a potent bisphosphonate. The biological activity of zoledronic acid is extensively characterized, providing a robust basis for comparison. This guide, therefore, juxtaposes the well-understood mechanisms of zoledronic acid with the largely uninvestigated nature of this compound and the synthetic role of imidazole-1-acetic acid.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including the amino acid histidine and purines in nucleic acids.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile scaffold in drug design. Imidazole derivatives have been shown to possess a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] This broad spectrum of activity underscores the potential for novel imidazole-containing compounds to interact with biological systems.[4]

This compound: An Uncharacterized Profile

Despite its availability for research, a comprehensive search of scientific databases yields no significant data on the biological activity of this compound. Its structural similarity to other biologically active imidazole derivatives suggests a potential for pharmacological effects, but this remains to be experimentally verified.

Imidazole-1-acetic acid: The Precursor to a Potent Bisphosphonate

Imidazole-1-acetic acid is a primary chemical building block in the synthesis of zoledronic acid. While its primary role is that of a synthetic intermediate, some imidazole acetic acid derivatives have been noted for their own neuropharmacological properties, such as interaction with GABA receptors.[5] However, the specific biological activity of imidazole-1-acetic acid in the context of bone metabolism or oncology has not been a focus of research, with attention being directed towards the final product, zoledronic acid.

Zoledronic Acid: A Well-Established Biological Profile

Zoledronic acid is a third-generation nitrogen-containing bisphosphonate used in the treatment of various bone diseases, including osteoporosis, Paget's disease, and cancer-related bone complications.[6][7] Its mechanism of action is well-elucidated and serves as a benchmark for comparison.

Mechanism of Action

The primary target of zoledronic acid is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8][9] By inhibiting FPPS, zoledronic acid prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8][10] These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for the function and survival of osteoclasts, the cells responsible for bone resorption.[8][10] The disruption of this pathway leads to osteoclast apoptosis, thereby reducing bone breakdown.[7]

Signaling Pathways

Zoledronic acid's inhibition of FPPS disrupts several downstream signaling pathways critical for osteoclast function. This includes the inhibition of RANKL-mediated NF-κB and JNK signaling.[11][12] The suppression of these pathways ultimately leads to a decrease in osteoclast differentiation and bone resorptive activity.[11]

Data Presentation

Table 1: Comparative Overview of Biological Activity

CompoundPrimary RoleKnown Biological ActivityMechanism of Action
This compound Research ChemicalNo significant data availableNot applicable
Imidazole-1-acetic acid Synthetic PrecursorPrimarily a chemical intermediate; some derivatives show neuropharmacological effects.[5]Not applicable in the context of zoledronic acid's therapeutic action.
Zoledronic Acid Active Pharmaceutical IngredientPotent inhibitor of bone resorption, anti-tumor effects.[6][8]Inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[8][9]

Experimental Protocols

As there is no available experimental data for the biological activity of this compound, this section details a representative experimental protocol for assessing the activity of zoledronic acid.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against human FPPS.

Methodology:

  • Enzyme and Substrates: Recombinant human FPPS is used. The substrates are geranyl pyrophosphate (GPP) and [1-3H]-isopentenyl pyrophosphate (IPP).

  • Assay Procedure: The assay is conducted in a reaction buffer containing Tris-HCl, MgCl₂, and dithiothreitol.

  • The enzyme is incubated with varying concentrations of the test compound (e.g., zoledronic acid) for a predetermined period.

  • The reaction is initiated by the addition of the substrates, GPP and [3H]-IPP.

  • The reaction mixture is incubated at 37°C.

  • The reaction is terminated, and the product, [3H]-farnesyl pyrophosphate, is separated from the unreacted [3H]-IPP.

  • The amount of product formed is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. A lower IC₅₀ value indicates a more potent inhibitor.[13]

Visualizations

Synthesis of Zoledronic Acid

G imidazole Imidazole IAA Imidazole-1-acetic acid imidazole->IAA Alkylation chloroacetic_acid Chloroacetic Acid Derivative chloroacetic_acid->IAA ZA Zoledronic Acid IAA->ZA Phosphonylation phosphorus_reagents Phosphorus Reagents (e.g., PCl3, H3PO3) phosphorus_reagents->ZA

Caption: Synthetic pathway of Zoledronic Acid from Imidazole.

Zoledronic Acid's Mechanism of Action

G cluster_osteoclast Osteoclast ZA Zoledronic Acid FPPS Farnesyl Pyrophosphate Synthase (FPPS) ZA->FPPS Inhibits Isoprenoids Isoprenoid Lipids (FPP, GGPP) FPPS->Isoprenoids Mevalonate Mevalonate Pathway Mevalonate->FPPS Prenylation Protein Prenylation Isoprenoids->Prenylation GTPases Small GTPases (e.g., Ras, Rho) Prenylation->GTPases Activation GTPases->Prenylation Osteoclast_Function Osteoclast Function & Survival GTPases->Osteoclast_Function Apoptosis Osteoclast Apoptosis Osteoclast_Function->Apoptosis Disruption leads to

Caption: Zoledronic Acid inhibits FPPS, leading to osteoclast apoptosis.

Conclusion

This comparative guide highlights a significant knowledge gap in the biological activity of this compound. In contrast, the role of imidazole-1-acetic acid as a precursor and the potent, well-defined biological activity of its derivative, zoledronic acid, are extensively documented. For researchers in drug development, this underscores the importance of empirical investigation into the biological effects of novel chemical entities, even those structurally related to known pharmacophores. The detailed understanding of zoledronic acid's mechanism of action provides a valuable framework for evaluating the potential of other imidazole-based compounds in therapeutic applications. Further research is warranted to elucidate the biological profile of this compound to determine if it possesses any pharmacological activity of interest.

References

A Comparative Cost and Efficiency Analysis of Synthetic Routes to Imidazole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazole acetic acids, key intermediates in the development of numerous pharmaceuticals, can be approached through various chemical and biochemical pathways. The selection of an optimal synthetic route is a critical decision, balancing factors such as yield, cost-effectiveness, scalability, and environmental impact. This guide provides an objective comparison of four prominent synthetic methodologies, supported by experimental data and detailed protocols to inform laboratory and industrial-scale production choices.

Comparative Analysis of Synthetic Routes

The economic and practical viability of each synthetic route is summarized below. The cost analysis is based on the required stoichiometric amounts of reagents to produce one mole of the target imidazole acetic acid, using averaged prices from various chemical suppliers.

Parameter Route 1: N-Alkylation of Imidazole Route 2: Biocatalytic Synthesis from L-Histidine Route 3: From 4-Chloroacetoacetate and Amidine Route 4: From Benzyl Alcohol and Chloroacetyl Chloride
Starting Materials Imidazole, tert-Butyl ChloroacetateL-HistidineEthyl 4-chloroacetoacetate, Formamidine acetateBenzyl alcohol, Chloroacetyl chloride, Imidazole
Key Reagents K₂CO₃, TiCl₄, Dichloromethane, Isopropyl alcoholE. coli biocatalyst, H₂O₂Hexamethyldisilazane, Trimethylchlorosilane, AcetonitrileDIPEA, DMF, K₂CO₃, HCl
Overall Yield ~75% (for the ester)[1]~69.9%[2]Moderate (not explicitly stated, patent examples vary)Good (not explicitly stated)[3]
Reaction Time ~12-14 hours[1]~24 hours~72 hours[4]~48 hours[3]
Estimated Cost per Mole of Product ~$150 - $250~$100 - $200 (excluding biocatalyst production)~$200 - $350~$250 - $400
Advantages Well-established, good yield.Environmentally friendly, uses renewable starting material.One-pot synthesis to the ester.Utilizes readily available starting materials.
Disadvantages Use of a hazardous reagent (TiCl₄).Requires biocatalyst preparation and optimization.Long reaction time, use of silylating agents.Multi-step process, use of multiple solvents.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Route 1: N-Alkylation of Imidazole with tert-Butyl Chloroacetate[1]

This two-step procedure involves the N-alkylation of imidazole followed by ester hydrolysis.

Step 1: Synthesis of imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours.

  • Monitor the reaction completion by TLC (10% MeOH/CHCl₃).

  • After completion, quench the reaction with cold water (80 mL) and separate the ethyl acetate layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The reported yield for this step is 75%.

Step 2: Synthesis of imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

  • Cool the solution to -15 to -10 °C and slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes and stir at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • Filter the resulting solid, wash with isopropyl alcohol, and dry to afford imidazol-1-yl-acetic acid hydrochloride.

Route 2: Biocatalytic Synthesis of Imidazole-4-Acetic Acid from L-Histidine[2][5]

This biocatalytic process involves a two-step enzymatic conversion.

  • Conversion of L-Histidine to Imidazole-4-pyruvic acid (IPA):

    • An Escherichia coli whole-cell biocatalyst expressing a membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris is utilized.

    • The reaction is carried out by incubating L-histidine with the whole-cell biocatalyst in a suitable buffer system. Optimal conditions such as pH, temperature, and substrate/biocatalyst concentration need to be determined empirically but are typically in the physiological range (pH 7-8, 30-37 °C).

  • Decarboxylation of IPA to Imidazole-4-acetic acid (IAA):

    • The resulting imidazole-4-pyruvic acid is subsequently decarboxylated to imidazole-4-acetic acid through the action of hydrogen peroxide (H₂O₂).

    • Under optimized conditions, a yield of approximately 69.9% of IAA from an initial 50 mM L-Histidine concentration can be achieved.

Route 3: Synthesis of Imidazole-4(5)-acetic acid ethyl ester from Ethyl 4-chloroacetoacetate and Formamidine acetate[4]

This one-pot synthesis directly yields the ester derivative.

  • A mixture of N-methyl-benzamidine hydrochloride (6.12 g), ethyl 4-chloroacetoacetate (4.95 g), hexamethyldisilazane (18.5 ml), and trimethylchlorosilane (1.27 ml) in acetonitrile (350 ml) is heated under reflux.

  • The reaction is monitored by TLC until the starting material is consumed (approximately 72 hours).

  • The reaction mixture is allowed to cool, and the volume is reduced by about half in vacuo.

  • Water (200 ml) is added, and the mixture is extracted several times with an ether/hexane (1/1) mixture.

  • The combined organic phases are dried over magnesium sulfate and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel.

Route 4: Synthesis of Imidazol-1-yl-acetic acid from Benzyl Alcohol and Chloroacetyl Chloride[3]

This is a three-step chemical synthesis.

Step 1: Synthesis of Benzyl 2-chloroacetate

  • A mixture of benzyl alcohol and chloroacetyl chloride undergoes a 1:1 condensation in the presence of N,N-diisopropylethylamine (DIPEA) as a basic catalyst in dichloromethane.

  • This reaction affords the corresponding benzyl 2-chloroacetate in a 66% yield.

Step 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate

  • The benzyl 2-chloroacetate is reacted with imidazole in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature for 24 hours.

Step 3: Hydrolysis to Imidazol-1-yl-acetic acid

  • After completion of the second step (monitored by TLC), an equivalent amount of 10% aqueous HCl is added to the mixture.

  • The mixture is stirred for a further 24 hours at 65 °C to effect hydrolysis to the final imidazol-1-yl-acetic acid.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

route1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis imidazole Imidazole ester Imidazol-1-yl-acetic acid tert-butyl ester imidazole->ester K₂CO₃, Ethyl Acetate, Reflux tbc tert-Butyl Chloroacetate tbc->ester iaa_hcl Imidazol-1-yl-acetic acid Hydrochloride ester->iaa_hcl TiCl₄, DCM, IPA

Caption: Workflow for N-Alkylation of Imidazole.

route2 cluster_step1 Step 1: Deamination cluster_step2 Step 2: Decarboxylation l_his L-Histidine ipa Imidazole-4-pyruvic acid l_his->ipa E. coli with mL-AAD iaa Imidazole-4-acetic acid ipa->iaa H₂O₂

Caption: Biocatalytic Synthesis from L-Histidine.

route3 cluster_reaction One-pot Reaction e4ca Ethyl 4-chloroacetoacetate ester Ethyl Imidazole-4(5)-acetate e4ca->ester HMDS, TMSCl, Acetonitrile, Reflux fa Formamidine acetate fa->ester route4 cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis ba Benzyl Alcohol bca Benzyl 2-chloroacetate ba->bca DIPEA, DCM cc Chloroacetyl Chloride cc->bca bia Benzyl 2-(1H-imidazol-1-yl)acetate bca->bia K₂CO₃, DMF im Imidazole im->bia iaa Imidazol-1-yl-acetic acid bia->iaa 10% HCl

References

A Comparative Guide to the Spectroscopic Properties of Ethyl Imidazolyl-Acetate Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the four regioisomers of ethyl-imidazolyl-acetic acid: ethyl 2-(1H-imidazol-1-yl)acetate, ethyl 2-(1H-imidazol-2-yl)acetate, ethyl 2-(1H-imidazol-4-yl)acetate, and ethyl 2-(1H-imidazol-5-yl)acetate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This is particularly relevant in the development of pharmaceuticals where precise molecular structure is paramount.

Introduction

Imidazole and its derivatives are fundamental building blocks in medicinal chemistry. The position of substitution on the imidazole ring significantly influences the molecule's chemical properties and biological activity. Consequently, the ability to differentiate between regioisomers is a critical analytical challenge. This guide presents a summary of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the four primary regioisomers of ethyl-imidazolyl-acetic acid. While experimental data for the 1-substituted isomer is available, the data for the 2-, 4-, and 5-substituted isomers are largely predicted based on established principles and data from closely related compounds due to the limited availability of direct experimental reports.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the four regioisomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted for 2-, 4-, and 5-isomers)

RegioisomerChemical Shift (δ, ppm)
Ethyl 2-(1H-imidazol-1-yl)acetate 7.50 (s, 1H, H-2), 7.10 (s, 1H, H-5), 6.95 (s, 1H, H-4), 4.85 (s, 2H, CH₂), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃)
Ethyl 2-(1H-imidazol-2-yl)acetate 7.05 (s, 2H, H-4, H-5), 3.80 (s, 2H, CH₂), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 1.26 (t, J = 7.1 Hz, 3H, CH₃)
Ethyl 2-(1H-imidazol-4-yl)acetate 7.60 (s, 1H, H-2), 6.90 (s, 1H, H-5), 3.70 (s, 2H, CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 1.24 (t, J = 7.1 Hz, 3H, CH₃)
Ethyl 2-(1H-imidazol-5-yl)acetate 7.58 (s, 1H, H-2), 7.00 (s, 1H, H-4), 3.75 (s, 2H, CH₂), 4.16 (q, J = 7.1 Hz, 2H, OCH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃)

Note: Predicted chemical shifts are based on the analysis of related imidazole derivatives and general NMR principles. The exact values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 2-, 4-, and 5-isomers)

RegioisomerChemical Shift (δ, ppm)
Ethyl 2-(1H-imidazol-1-yl)acetate 168.0 (C=O), 138.0 (C-2), 129.5 (C-5), 120.0 (C-4), 62.0 (OCH₂), 50.0 (CH₂), 14.0 (CH₃)
Ethyl 2-(1H-imidazol-2-yl)acetate 170.0 (C=O), 145.0 (C-2), 122.0 (C-4, C-5), 61.5 (OCH₂), 35.0 (CH₂), 14.1 (CH₃)
Ethyl 2-(1H-imidazol-4-yl)acetate 171.0 (C=O), 135.5 (C-2), 134.0 (C-4), 116.0 (C-5), 61.0 (OCH₂), 32.0 (CH₂), 14.2 (CH₃)
Ethyl 2-(1H-imidazol-5-yl)acetate 171.2 (C=O), 136.0 (C-2), 128.0 (C-5), 125.0 (C-4), 61.2 (OCH₂), 33.0 (CH₂), 14.2 (CH₃)

Note: Predicted chemical shifts are based on the analysis of related imidazole derivatives and general NMR principles. The exact values may vary depending on the solvent and other experimental conditions. For C-substituted isomers, tautomerism may lead to signal broadening or the observation of averaged signals in solution-state NMR.

Table 3: Mass Spectrometry Data

RegioisomerMolecular FormulaExact Mass [M]Key Fragmentation Ions (m/z)
Ethyl 2-(1H-imidazol-1-yl)acetate [1]C₇H₁₀N₂O₂154.0742155.0815 [M+H]⁺, 109.0607 [M-OEt]⁺, 81.0451 [M-COOEt]⁺, 68.0504 [Imidazole]⁺
Ethyl 2-(1H-imidazol-2-yl)acetate C₇H₁₀N₂O₂154.0742155.0815 [M+H]⁺, 109.0607 [M-OEt]⁺, 81.0451 [M-CH₂COOEt]⁺
Ethyl 2-(1H-imidazol-4-yl)acetate C₇H₁₀N₂O₂154.0742155.0815 [M+H]⁺, 109.0607 [M-OEt]⁺, 95.0658 [M-COOEt]⁺
Ethyl 2-(1H-imidazol-5-yl)acetate C₇H₁₀N₂O₂154.0742155.0815 [M+H]⁺, 109.0607 [M-OEt]⁺, 95.0658 [M-COOEt]⁺

Note: Key fragmentation ions are predicted based on common fragmentation patterns for esters and imidazole compounds.

Experimental Protocols

General Synthesis of Ethyl Imidazolyl-Acetate Regioisomers:

A general method for the synthesis of these regioisomers involves the N- or C-alkylation of imidazole with an ethyl haloacetate, such as ethyl bromoacetate. The regioselectivity of the reaction is a critical aspect. N-alkylation to yield the 1-substituted isomer is typically favored under basic conditions. C-alkylation to produce the 2-, 4-, or 5-substituted isomers is more challenging and may require specific catalysts or protecting group strategies to achieve desired selectivity. The reaction of imidazole with ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF at room temperature to 60°C typically yields a mixture of regioisomers, with the 1-substituted product often being the major component.

Purification:

The separation of the resulting regioisomers is typically achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The distinct polarity of the isomers allows for their effective separation.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualization of Regioisomers

The logical relationship between the four regioisomers is depicted in the following diagram, highlighting the different points of attachment of the ethyl acetate moiety to the imidazole ring.

Regioisomers cluster_isomers Ethyl Imidazolyl-Acetate Regioisomers Imidazole Imidazole Isomer1 Ethyl 2-(1H-imidazol-1-yl)acetate Imidazole->Isomer1 Alkylation with Ethyl Bromoacetate Isomer2 Ethyl 2-(1H-imidazol-2-yl)acetate Imidazole->Isomer2 Alkylation with Ethyl Bromoacetate Isomer4 Ethyl 2-(1H-imidazol-4-yl)acetate Imidazole->Isomer4 Alkylation with Ethyl Bromoacetate Isomer5 Ethyl 2-(1H-imidazol-5-yl)acetate Imidazole->Isomer5 Alkylation with Ethyl Bromoacetate

Caption: Structural relationship of ethyl-imidazolyl-acetic acid regioisomers.

References

The Strategic Advantage of Tert-butyl Chloroacetate in Imidazole Alkylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective alkylation of the imidazole ring is a critical step in the synthesis of a vast array of pharmaceutical compounds. The choice of alkylating agent is paramount to the success of this reaction, influencing yield, purity, and the ease of subsequent synthetic transformations. This guide provides a detailed comparison of tert-butyl chloroacetate with other common alkylating agents for imidazole N-alkylation, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

The introduction of an acetic acid moiety onto a nitrogen atom of the imidazole ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as solubility and target binding. Tert-butyl chloroacetate has emerged as a highly effective reagent for this purpose, offering distinct advantages over other haloacetate esters.

Performance Comparison: Tert-butyl Chloroacetate vs. Alternatives

The selection of an appropriate alkylating agent is a trade-off between reactivity, cost, and the stability of the resulting product. Here, we compare tert-butyl chloroacetate with two other commonly used reagents: ethyl bromoacetate and benzyl chloroacetate.

Alkylating AgentBaseSolventReaction TimeYield (%)Key Considerations
tert-Butyl Chloroacetate K₂CO₃Ethyl Acetate10 h (reflux)75%[1][2]The tert-butyl ester acts as a protecting group, easily removed under acidic conditions. The chloroacetate is a more cost-effective option compared to bromoacetate.[1]
tert-Butyl Chloroacetate NaOHDMF1 h (reflux)Not Quantified (Amorphous Solid)[3]Rapid reaction time in a polar aprotic solvent.
tert-Butyl BromoacetateKOH/K₂CO₃Not SpecifiedNot Specified50%[1][2]Bromoacetates are generally more reactive but also more expensive than chloroacetates.
Benzyl ChloroacetateK₂CO₃DMF24 h (room temp)88%[4]The benzyl ester can be removed by hydrogenolysis, offering an alternative deprotection strategy.

As the data indicates, tert-butyl chloroacetate provides a good yield of the N-alkylated imidazole. While benzyl chloroacetate shows a higher yield in one reported instance, the reaction conditions are significantly different (room temperature for 24 hours versus reflux for a shorter duration). The primary advantage of the tert-butyl ester lies in its utility as a protecting group for the carboxylic acid functionality. This is particularly beneficial in multi-step syntheses where the acidic proton of the carboxylic acid could interfere with subsequent reactions. The tert-butyl group can be selectively removed under acidic conditions, leaving other acid-labile groups intact if properly chosen.[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are protocols for the N-alkylation of imidazole using tert-butyl chloroacetate.

Protocol 1: N-Alkylation of Imidazole with tert-Butyl Chloroacetate in Ethyl Acetate

Materials:

  • Imidazole

  • tert-Butyl chloroacetate

  • Potassium carbonate (powdered)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[1][2]

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.[1][2]

  • Reflux the mixture for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • After completion, cool the reaction mixture and quench with cold water (80 mL).[1][2]

  • Separate the ethyl acetate layer. Extract the aqueous layer with ethyl acetate (2 x 80 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solution under vacuum.[2]

  • Stir the resulting solid in hexane (50 mL) at room temperature, then filter and wash with hexane (2 x 20 mL) to afford tert-butyl 2-(1H-imidazol-1-yl)acetate as an off-white solid.[2]

Protocol 2: Rapid N-Alkylation of Imidazole with tert-Butyl Chloroacetate in DMF

Materials:

  • Imidazole

  • tert-Butyl chloroacetate

  • Sodium hydroxide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a solution of imidazole (1.5 g, 0.022 mol) in DMF (20 ml), add sodium hydroxide (1.32 g, 0.033 mol).[3]

  • Add tert-butyl chloroacetate (3.15 ml, 0.022 mol).[3]

  • Reflux the mixture for 1 hour.[3]

  • Quench the reaction with cold water (50 ml) and extract with dichloromethane (3 x 25 ml).[3]

  • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.[3]

  • Evaporate the solvent under vacuum to obtain an amorphous solid.[3]

  • Stir the solid in n-hexane (30 ml) at room temperature.[3]

  • Filter the solid, wash with hexane (2 x 20 ml), and recrystallize from ethyl acetate to afford the final product.[3]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making involved in choosing an alkylating agent, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Imidazole Alkylation Start Start Dissolve Imidazole Dissolve Imidazole and Base in Solvent Start->Dissolve Imidazole Add Alkylating Agent Add tert-Butyl Chloroacetate Dissolve Imidazole->Add Alkylating Agent Heat Reaction Heat to Reflux Add Alkylating Agent->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Workup Aqueous Workup & Extraction Monitor Progress->Workup Purification Purification Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for the N-alkylation of imidazole.

G Start Need to Alkylate Imidazole? Protecting_Group Is a Carboxylic Acid Protecting Group Needed? Start->Protecting_Group tBu Use tert-Butyl Chloroacetate Protecting_Group->tBu Yes Other_Alkylating_Agent Consider Ethyl Bromoacetate or Benzyl Chloroacetate Protecting_Group->Other_Alkylating_Agent No Acid_Cleavage Acidic Cleavage tBu->Acid_Cleavage Deprotection_Strategy Preferred Deprotection? Other_Alkylating_Agent->Deprotection_Strategy Deprotection_Strategy->Other_Alkylating_Agent Other Hydrogenolysis Hydrogenolysis Deprotection_Strategy->Hydrogenolysis Hydrogenolysis Benzyl Use Benzyl Chloroacetate Hydrogenolysis->Benzyl

References

comparative study of bases for 2-ethylimidazole N-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Bases for the N-Alkylation of 2-Ethylimidazole

For researchers, scientists, and drug development professionals, the N-alkylation of imidazole scaffolds is a critical transformation in the synthesis of a vast array of bioactive molecules. The choice of base is a pivotal factor that can significantly influence the yield, reaction time, and overall efficiency of this reaction. This guide provides a comparative analysis of common bases used for the N-alkylation of 2-ethylimidazole, supported by experimental data from related imidazole derivatives.

Introduction to 2-Ethylimidazole N-Alkylation

The N-alkylation of 2-ethylimidazole involves the substitution of the hydrogen atom on one of the nitrogen atoms of the imidazole ring with an alkyl group. This reaction typically proceeds via a nucleophilic substitution mechanism. A base is employed to deprotonate the imidazole ring, forming a more nucleophilic imidazolate anion, which then attacks the alkylating agent (e.g., an alkyl halide).

The selection of an appropriate base is crucial and depends on several factors, including the reactivity of the alkylating agent, the desired reaction conditions (temperature, solvent), and the steric and electronic properties of the imidazole substrate. This guide focuses on comparing the performance of common inorganic and organic bases in this context.

Comparative Data of Bases for N-Alkylation

The following table summarizes the reaction conditions and yields for the N-alkylation of imidazoles using various bases. Due to the limited availability of direct comparative data for 2-ethylimidazole, data from closely related 2-substituted imidazoles are included to provide a useful point of reference.

BaseSubstrateAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
NaH 2-MethylimidazoleMethyl IodideTHFrt - 5012Variable[1]
K₂CO₃ 4-NitroimidazoleEthyl bromoacetateAcetonitrile601-366-85
Cs₂CO₃ Benzylamine (for comparison)Various alkyl halidesDMFrt-up to 98[2]
DBU 2-Propylimidazole-dicarboxylateEthyl IodideDMF80-10024<50[1]
KOH 4-NitroimidazoleEthyl bromoacetateAcetonitrilert848

Note: The data presented is for comparative purposes. Optimal conditions for the N-alkylation of 2-ethylimidazole may vary.

Experimental Protocols

Below is a general experimental protocol for the N-alkylation of 2-ethylimidazole. This protocol can be adapted based on the specific base and alkylating agent used.

Materials:

  • 2-Ethylimidazole

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Selected base (NaH, K₂CO₃, Cs₂CO₃, DBU, or KOH)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Deionized water

  • Organic extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylimidazole (1.0 equivalent).

  • Solvent Addition: Add the appropriate anhydrous solvent to dissolve the 2-ethylimidazole.

  • Base Addition: Add the selected base (1.1-1.5 equivalents) portion-wise at a controlled temperature (typically 0 °C or room temperature). Stir the mixture for 30-60 minutes to ensure complete deprotonation.[3]

  • Alkylation: Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the desired temperature (from room temperature to elevated temperatures). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-alkylated 2-ethylimidazole.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship for selecting a base in the N-alkylation of 2-ethylimidazole.

experimental_workflow start Start dissolve Dissolve 2-Ethylimidazole in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base deprotonation Stir for Deprotonation (30-60 min) add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent reaction Reaction at Controlled Temperature add_alkylating_agent->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification end End purification->end

Caption: General experimental workflow for the N-alkylation of 2-ethylimidazole.

base_selection_logic cluster_conditions Reaction Conditions cluster_bases Base Selection reactivity Reactivity of Alkylating Agent strong_base Strong Base (e.g., NaH) reactivity->strong_base Low weak_base Weaker Base (e.g., K₂CO₃, Cs₂CO₃) reactivity->weak_base High sterics Steric Hindrance of Imidazole organic_base Organic Base (e.g., DBU) sterics->organic_base High pka pKa of Imidazole pka->strong_base High (less acidic) pka->weak_base Low (more acidic)

Caption: Logical considerations for the selection of a base in 2-ethylimidazole N-alkylation.

References

A Comparative Guide to Confirming the Purity of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, compares its performance with alternative analytical techniques, and presents supporting experimental data in a clear, comparative format.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely accepted technique for the purity assessment of non-volatile compounds, making it a cornerstone of pharmaceutical quality control. A reversed-phase HPLC method is particularly well-suited for separating this compound from potential process-related impurities.

Experimental Protocol: HPLC Purity Determination

Based on established methods for similar imidazole derivatives, the following protocol is recommended for the purity analysis of this compound.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Standard Preparation A certified reference standard of this compound should be prepared at the same concentration as the sample.

Note: For mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be replaced with 0.1% formic acid.[1]

Data Presentation: Purity Analysis and Impurity Profile

The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram.

Analytical MethodPurity of Main Compound (%)Relative Retention Time of Impurity AArea % of Impurity ARelative Retention Time of Impurity BArea % of Impurity B
HPLC-UV 99.50.850.251.150.15
UPLC-MS 99.60.860.231.160.12
qNMR 99.4 (mass %)----

Potential Impurities: During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials, by-products from side reactions such as di-alkylation of the imidazole ring, and degradation products.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity determination, other techniques can provide complementary or, in some cases, superior information.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, quantitative accuracy, and reproducibility.Requires a chromophore for UV detection.Primary method: Ideal for quantitative purity assessment and impurity profiling.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Similar to HPLC but uses smaller particle size columns for higher resolution and is coupled to a mass spectrometer for detection.Faster analysis times, higher sensitivity, and provides mass information for impurity identification.Higher initial instrument cost and complexity.Impurity Identification: Superior for identifying unknown impurities and for high-throughput screening.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the ratio of analyte signals to a certified internal standard of known purity.Provides a direct, absolute measure of purity (mass %) without the need for a specific reference standard of the analyte. Non-destructive.[2][3]Lower sensitivity for trace impurities compared to chromatographic methods. Requires a well-resolved proton signal for both the analyte and the standard.[4]Orthogonal Purity Confirmation: Excellent for providing an independent and absolute purity value, complementing chromatographic data.

Experimental Protocols for Alternative Techniques

UPLC-MS Protocol
  • Instrumentation: UPLC system coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Quantitative ¹H-NMR (qNMR) Protocol
  • Instrumentation: 500 MHz or higher NMR spectrometer.

  • Sample Preparation: Accurately weigh (~10 mg) the this compound sample and a certified internal standard (e.g., maleic acid, ~5 mg) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube.[5]

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals being integrated.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, non-exchangeable proton signal from both the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

Workflow for HPLC Purity Analysis

Method_Comparison cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods HPLC_UV HPLC-UV (Quantitative Purity) UPLC_MS UPLC-MS (Impurity ID) HPLC_UV->UPLC_MS Confirm Impurities qNMR qNMR (Absolute Purity) HPLC_UV->qNMR Confirm Purity

Relationship between Analytical Methods

References

Safety Operating Guide

Proper Disposal of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on safety data sheets for structurally similar imidazole compounds and general chemical waste management best practices.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of its potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety goggles with side-shields.
Hand Protection Protective, chemical-resistant gloves.
Skin and Body Protection Impervious laboratory coat or clothing.
Respiratory Protection A suitable respirator should be used if dust formation is likely.

Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Avoid allowing the chemical to enter drains or water courses.[1][3]

  • Clean-up:

    • For solid spills, carefully sweep up the material.[4][5]

    • Avoid actions that could generate dust.[3][4]

    • Use appropriate tools to collect the spilled material.[2]

    • Place the collected material into a suitable, sealable, and clearly labeled waste container.[2][4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Decontamination: Remove and wash contaminated clothing before reuse.[1][3] Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Procedure for this compound

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1][3] This chemical should be treated as hazardous waste.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in its pure form or in solutions in a dedicated, compatible, and sealable waste container.[2]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's chemical waste protocol.

  • The container should be stored away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2]

Step 2: Labeling

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[2] The label should clearly identify the contents as "Waste this compound" and include any known hazard information.

Step 3: Storage

  • Store the sealed waste container in a designated and secure waste accumulation area.[2]

  • This area should be cool, dry, and well-ventilated, away from sources of ignition.[2]

Step 4: Arranging for Disposal

  • Once the container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Complete any required chemical collection request forms.[2]

Disposal of Contaminated Materials

  • Any materials, such as gloves, paper towels, or other consumables, that are contaminated with this compound must also be disposed of as hazardous waste.

  • Place these items in a dedicated, sealed bag or container and label them appropriately.[6]

Empty Container Disposal

  • Empty containers that held this compound should be handled as hazardous waste.[7] They may be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning, or they may be punctured to prevent reuse and disposed of in a sanitary landfill, depending on local regulations.[3]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

start Start: Have Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect segregate Step 3: Segregate from Incompatible Materials collect->segregate store Step 4: Store in a Secure Waste Accumulation Area segregate->store request Step 5: Complete and Submit Chemical Waste Collection Form store->request disposal Step 6: Transfer to Authorized Waste Management Personnel request->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar compounds and general best practices for handling acidic and potentially hazardous chemicals in a laboratory setting.[1] A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][3][4]To protect eyes from splashes, vapors, and airborne particles.[1][4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant lab coat or apron.[2][3]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate acid gas cartridges should be used if handling outside a fume hood or if dust or vapors are generated.[1][4]To protect against the inhalation of harmful dust, fumes, or vapors.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[5] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_sds Review Safety Data Sheet (if available) and relevant safety information prep_ppe->prep_sds prep_area Prepare work area in a fume hood prep_sds->prep_area prep_spill Ensure spill kit and emergency equipment are accessible prep_area->prep_spill handle_weigh Weigh the required amount of the compound prep_spill->handle_weigh handle_transfer Carefully transfer the compound handle_weigh->handle_transfer handle_dissolve Dissolve in the appropriate solvent, adding acid to solvent if applicable handle_transfer->handle_dissolve post_decontaminate Decontaminate work surfaces handle_dissolve->post_decontaminate post_dispose Dispose of waste in designated containers post_decontaminate->post_dispose post_remove_ppe Remove PPE correctly post_dispose->post_remove_ppe post_wash Wash hands thoroughly post_remove_ppe->post_wash

Caption: General workflow for handling acidic compounds in a laboratory.

Key Experimental Protocols:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7] The laboratory should be well-ventilated.[2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1][8]

  • Safe Handling Practices: Avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[1] When preparing solutions, always add the acid to the solvent, never the other way around, to prevent a potentially violent exothermic reaction.[8] Do not eat, drink, or smoke in the laboratory.[9]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste containing this compound should be treated as hazardous waste.

Disposal Decision Pathway

start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated liquid_waste Liquid Waste (solutions, rinsates) start->liquid_waste empty_container Empty Containers start->empty_container solid_waste Solid Waste (gloves, wipes, etc.) is_contaminated->solid_waste Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No dispose_solid Collect in a labeled hazardous solid waste container solid_waste->dispose_solid dispose_liquid Collect in a labeled hazardous liquid waste container liquid_waste->dispose_liquid rinse_container Triple-rinse with a suitable solvent empty_container->rinse_container dispose_rinsate Collect first rinsate as hazardous waste rinse_container->dispose_rinsate dispose_container Dispose of rinsed container according to institutional guidelines rinse_container->dispose_container

Caption: Decision pathway for the disposal of waste contaminated with this compound.

Disposal Protocols:

  • Waste Segregation: Collect all materials contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.[10]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The initial rinse should be collected as hazardous waste.[1]

  • Neutralization: Depending on institutional and local regulations, dilute acidic waste may need to be neutralized to a pH between 6 and 8 before disposal.[1]

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations.[10][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.